Nicardipine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023363 | |
| Record name | Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.47e-03 g/L | |
| Record name | Nicardipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55985-32-5 | |
| Record name | Nicardipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicardipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicardipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICARDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138 °C, 136 - 138 °C | |
| Record name | Nicardipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicardipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Nicardipine
Cellular and Molecular Mechanisms of Action
The pharmacological profile of nicardipine is defined by its selective interaction with calcium channels and the subsequent physiological responses. This section delineates the specific mechanisms through which this compound exerts its effects on the cardiovascular system.
Inhibition of L-Type Calcium Channels
This compound's primary mechanism of action is the inhibition of L-type (long-lasting) voltage-gated calcium channels. patsnap.com These channels are critical for the influx of extracellular calcium ions into cells, a process that triggers contraction in both cardiac and smooth muscle. pediatriconcall.com this compound binds to the alpha-1 subunit of the L-type calcium channel, effectively blocking or deforming the channel and thereby preventing the transmembrane influx of calcium. drugbank.com This blockade occurs without altering serum calcium concentrations. pediatriconcall.comdrugs.com
Modulation of Extracellular Calcium Ion Influx in Vascular Smooth Muscle Cells
The contractile state of vascular smooth muscle is highly dependent on the influx of extracellular calcium. pediatriconcall.com this compound demonstrates a pronounced selectivity for these cells over cardiac myocytes. pediatriconcall.comdroracle.ai By inhibiting the entry of calcium into vascular smooth muscle cells, this compound disrupts the calcium-dependent signaling pathways that lead to muscle contraction. patsnap.com This selective modulation results in the relaxation of the vascular smooth muscle. droracle.ai
Impact on Myocardial and Vascular Smooth Muscle Cell Contraction
The reduction in intracellular calcium concentration directly inhibits the contractile processes of both myocardial and vascular smooth muscle cells. drugbank.com However, this compound's effects are significantly more pronounced in vascular smooth muscle. drugs.com This selectivity is a key characteristic of dihydropyridine (B1217469) calcium channel blockers. droracle.ai While it effectively induces relaxation in the smooth muscle of blood vessels, its impact on the contractility of the heart muscle (myocardium) is less significant at therapeutic concentrations. patsnap.com This vascular selectivity minimizes direct cardiac depression while achieving desired vasodilation. youtube.com
| Tissue Type | Effect of this compound on Calcium Influx | Resulting Impact on Contraction |
|---|---|---|
| Vascular Smooth Muscle | Strongly Inhibited | Significant Relaxation (Vasodilation) |
| Myocardial Muscle | Minimally Inhibited | Little to no direct effect on contractility |
Mechanisms of Vasodilation and Reduced Vascular Resistance
The relaxation of vascular smooth muscle, particularly in arterial beds, is the direct consequence of this compound's action on calcium influx. patsnap.comdroracle.ai This leads to vasodilation, an increase in the diameter of blood vessels. youtube.com this compound has a notable affinity for coronary and cerebral blood vessels. wikipedia.org The widening of systemic arteries reduces total peripheral resistance, which is the force opposing blood flow. drugbank.com This decrease in resistance, along with the dilation of coronary arteries, contributes to its therapeutic effects in hypertension and angina. patsnap.com
Absence of Significant Negative Inotropic or Dromotropic Effects
A distinguishing feature of this compound, especially when compared to non-dihydropyridine calcium channel blockers like verapamil (B1683045) and diltiazem, is its minimal impact on myocardial contractility (inotropic effect) and atrioventricular conduction (dromotropic effect) at standard therapeutic doses. droracle.ainih.gov While a negative inotropic effect can be observed in vitro or in patients with severe left ventricular dysfunction, it is generally not clinically significant in most patients. drugs.comdroracle.ai This is attributed to its high vascular selectivity. patsnap.com Similarly, this compound does not substantially affect sinoatrial and atrioventricular conduction, making it a safer option for certain patients with pre-existing conduction disturbances. nih.gov However, some studies in isolated animal hearts have shown a dose-dependent slowing of atrioventricular nodal conduction, though this effect was less potent compared to other calcium channel blockers. researchgate.net
| Parameter | This compound (Dihydropyridine) | Verapamil/Diltiazem (Non-dihydropyridine) |
|---|---|---|
| Vasodilation | Potent | Moderate |
| Negative Inotropic Effect (Myocardial Contractility) | Minimal | Pronounced |
| Negative Dromotropic Effect (AV Conduction) | Minimal | Pronounced |
Potential Direct Action on Central Cardiovascular Mechanisms
Beyond its peripheral effects, there is evidence to suggest that this compound may have direct actions on central cardiovascular mechanisms. nih.gov Its selectivity for cerebral blood vessels is well-documented. wikipedia.org Research indicates that this compound may offer protection from ischemic injury to the central nervous system, which could be partly due to its vasodilatory effects within the brain, thereby improving blood flow and oxygen delivery. nih.gov
Vascular Selectivity and Organ-Specific Effects
This compound, a second-generation dihydropyridine calcium channel blocker, exhibits a high degree of vascular selectivity, with more pronounced effects on arterial smooth muscle than on cardiac muscle. nih.govpediatriconcall.comnih.gov This selectivity is a key feature of its pharmacological profile, allowing for potent vasodilation with minimal direct impact on myocardial contractility. nih.govdroracle.ai Its action is particularly notable in specific vascular beds, such as the cerebral and coronary circulations. nih.govsemanticscholar.org
Cerebral Vasculature Selectivity
This compound demonstrates potent cerebrovascular activity, characterized by strong cerebral vasodilatory effects. nih.gov This makes it a candidate for addressing cerebrovascular disorders associated with impaired brain perfusion. nih.gov Studies have shown that this compound effectively increases blood flow to the brain. nih.gov A particular physicochemical property of this compound is its near-complete protonation in acidic environments, which may allow it to accumulate in ischemic brain regions. nih.gov
Research involving patients with aneurysmal subarachnoid hemorrhage (aSAH) has explored the utility of this compound in managing cerebral vasospasm, a common and serious complication. nih.govbohrium.com Studies have shown that intra-arterial administration of this compound can improve cerebral blood flow (CBF) and mean transit time (MTT) in ischemic areas of the brain following aSAH-induced vasospasm. nih.gov Similarly, intraventricular administration has been associated with a significant and sustained reduction in mean cerebral blood flow velocity as measured by transcranial Doppler. bohrium.com
Coronary Vasculature Selectivity
This compound exhibits a pronounced selectivity for the coronary vasculature. nih.govnih.gov Experimental studies have confirmed that this compound is more specific for coronary vascular smooth muscle compared to peripheral vascular beds. nih.govsemanticscholar.org This high affinity results in potent coronary vasodilation, leading to a significant and consistent augmentation of coronary blood flow. droracle.ainih.govnih.gov
In clinical investigations, this compound administration has been shown to increase coronary blood flow and decrease coronary resistance. nih.govnih.govnih.gov One study involving 15 patients demonstrated an increase in coronary blood flow from a mean of 102 ml/min to 147 ml/min, while coronary resistance decreased significantly. nih.govnih.gov This effect is attributed in part to a greater potency in the coronary bed compared with the systemic vascular bed. nih.gov Furthermore, this compound can improve left ventricular diastolic distensibility in patients with coronary artery disease, likely through mechanisms such as afterload reduction and reduced ischemia. drugs.com
Differential Effects on Peripheral Vasculature
While this compound is a potent peripheral vasodilator, its effects are not uniform across all peripheral vascular beds. droracle.ainih.gov It demonstrates greater selectivity for coronary and cerebral arteries compared to other peripheral vessels. nih.govnih.gov
Studies in animal models have provided insights into these differential effects. For instance, dihydropyridine derivatives like this compound have been shown to strongly increase blood flow to skeletal muscle, while having negligible effects on blood flow to the stomach and small intestine. nih.gov Blood flow to organs such as the kidneys, liver, adrenals, and spleen also remained largely unchanged or showed a tendency to decrease. nih.gov Despite the varied effects on blood flow, analysis of organ conductances, which reflects active changes in vascular tone, indicated a trend towards vasodilation in most of these vascular beds. nih.gov The significant vasodilatory effect in the large vascular bed of skeletal muscle may contribute to the perception of dihydropyridines as particularly potent peripheral vasodilators. nih.gov
Pharmacodynamic Profile and Cardiocirculatory Responses
Systemic Hemodynamic Effects
This compound administration induces significant and predictable systemic hemodynamic changes, primarily driven by its potent vasodilatory action on peripheral arteries. droracle.ai In both hypertensive and normotensive individuals, it produces a significant decrease in systemic vascular resistance. drugs.com This reduction in afterload leads to a decrease in arterial blood pressure. drugs.comnih.gov
In response to the fall in peripheral resistance, several compensatory cardiocirculatory responses are observed. Studies have consistently shown that this compound administration leads to an increase in cardiac output and cardiac index. nih.govnih.govnih.govnih.gov Stroke volume and stroke volume index are also typically increased. nih.govnih.gov A reflex increase in heart rate may also occur in response to the vasodilation. nih.govdroracle.ai
The table below summarizes the acute hemodynamic effects observed in a study of patients with chronic heart failure following intravenous this compound administration. nih.gov
| Hemodynamic Parameter | Before this compound (Mean) | After this compound (Mean) | Change |
| Mean Arterial Pressure (mmHg) | 90 | 78 | ↓ |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1867 | 1153 | ↓ |
| Cardiac Index (L/min/m²) | 2.0 | 2.9 | ↑ |
| Stroke Volume Index (mL/beat/m²) | 25 | 34 | ↑ |
| Heart Rate (beats/min) | 82 | 87 | ↑ |
This table is based on data from a clinical study and is for illustrative purposes only.
Decrease in Total Peripheral Resistance
The primary mechanism underlying the hemodynamic effects of this compound is its ability to cause a marked decrease in total peripheral resistance, also known as systemic vascular resistance (SVR) or afterload. droracle.aidroracle.ai By blocking the influx of calcium ions into vascular smooth muscle cells, this compound induces potent arterial vasodilation, which directly reduces the resistance the heart must pump against. droracle.ai
This reduction in SVR is a consistent finding across numerous studies. For example, one investigation in patients with coronary artery disease reported a decrease in systemic vascular resistance from a mean of 1,183 dynes s cm⁻⁵ to 733 dynes s cm⁻⁵ following this compound administration. nih.govnih.gov This afterload reduction is the key driver for the subsequent fall in blood pressure and the compensatory increases in cardiac output and stroke volume. droracle.ainih.gov
Impact on Afterload
This compound, a dihydropyridine calcium channel blocker, exerts a significant impact on afterload by inducing peripheral vasodilation. drugbank.comdroracle.ai Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells. drugbank.comdroracle.aidroracle.ai This blockade of calcium entry leads to the relaxation of these muscle cells, resulting in the widening of peripheral and coronary arteries. drugbank.comdroracle.ai
The direct consequence of this arterial vasodilation is a reduction in systemic vascular resistance (SVR), which is the primary determinant of afterload. droracle.ai By decreasing the resistance against which the left ventricle must pump blood, this compound effectively lessens the workload of the heart. mayoclinic.org This reduction in afterload is a key component of its therapeutic effect in conditions such as hypertension. nih.gov The FDA label for this compound explicitly states that it "produces a significant decrease in systemic vascular resistance". droracle.ai This afterload reduction can lead to an improvement in cardiac output, particularly in patients with heart failure. droracle.ai
Table 1: Hemodynamic Effects of this compound Related to Afterload Reduction
| Hemodynamic Parameter | Effect of this compound | Mechanism |
|---|---|---|
| Systemic Vascular Resistance (SVR) | Marked Decrease | Inhibition of calcium influx in vascular smooth muscle, leading to vasodilation. drugbank.comdroracle.ai |
| Blood Pressure | Decrease | Reduction in SVR. nih.gov |
| Cardiac Output | Increase | Reduced afterload allows for more efficient ventricular ejection. droracle.ainih.gov |
| Left Ventricular Performance | Enhancement | Decreased workload on the heart. nih.gov |
Cardiac Responses
Reflex Tachycardia Mechanisms
A prominent cardiac response to the administration of this compound is reflex tachycardia, an increase in heart rate. droracle.aidroracle.ai This phenomenon is primarily a compensatory mechanism triggered by the drug's potent vasodilatory effects and the subsequent decrease in blood pressure. droracle.aidroracle.ai The reduction in systemic vascular resistance is detected by baroreceptors, which are specialized stretch receptors located in the walls of the aortic arch and carotid sinuses. youtube.comyoutube.com
In response to the decreased arterial stretch, these baroreceptors decrease their firing rate. youtube.comyoutube.com This information is relayed to the cardiovascular control center in the medulla oblongata, which in turn orchestrates a response to restore blood pressure. youtube.com The primary efferent pathway for this reflex involves an increase in sympathetic nervous system activity and a withdrawal of parasympathetic (vagal) tone. youtube.comyoutube.com The increased sympathetic outflow leads to the release of catecholamines, such as norepinephrine, which act on the sinoatrial node to increase the heart rate. youtube.comnih.gov
While the baroreceptor reflex is considered the principal driver of this compound-induced tachycardia, some research suggests it may not be the sole mechanism. droracle.ainih.gov Studies in sinoaortic-denervated dogs have shown that this compound can still induce a significant increase in heart rate and plasma catecholamine levels, indicating a component of sympathetic activation that is independent of the baroreflex. nih.gov This suggests a possible direct action of this compound on central cardiovascular mechanisms that contributes to the increase in sympathetic tone and heart rate. droracle.ainih.gov
Table 2: Mechanisms of this compound-Induced Reflex Tachycardia
| Mechanism | Description | Key Mediators |
|---|---|---|
| Baroreceptor Reflex | A compensatory response to a drop in blood pressure, detected by baroreceptors in the aortic arch and carotid sinuses. droracle.aidroracle.ai | Decreased baroreceptor firing, increased sympathetic outflow, decreased parasympathetic outflow. youtube.comyoutube.com |
| Direct Sympathetic Activation | Evidence suggests a component of sympathetic activation independent of the baroreflex, possibly through a direct central nervous system effect. nih.gov | Increased plasma catecholamines. nih.gov |
Myocardial Oxygen Balance Considerations
This compound's effects on myocardial oxygen balance are multifaceted, influencing both supply and demand. nih.govnih.gov The primary mechanism for reducing myocardial oxygen demand is the decrease in afterload. nih.govnih.gov By lowering systemic vascular resistance, this compound reduces the pressure the left ventricle must generate to eject blood, thereby decreasing ventricular wall tension and, consequently, myocardial oxygen consumption. litfl.com
On the supply side, this compound increases myocardial oxygen delivery through its potent coronary vasodilatory effects. nih.govnih.govnih.gov This leads to an increase in coronary blood flow, delivering more oxygenated blood to the myocardial tissue. nih.gov Studies have shown that this compound can produce a more significant percentage decrease in coronary resistance than in systemic vascular resistance, indicating a degree of selectivity for the coronary vasculature. nih.gov
Cerebrovascular Hemodynamic Effects
The effects of this compound on cerebrovascular hemodynamics are complex and have been the subject of varied research findings. As a potent vasodilator, this compound is utilized in clinical settings to manage conditions related to cerebral blood flow. scispace.com However, its systemic effects on blood pressure can also influence cerebral perfusion.
Increased Cerebral Blood Supply
Several studies have demonstrated that this compound can increase cerebral blood flow (CBF). nih.govajnr.org In patients with internal carotid artery occlusion, intravenous this compound has been shown to significantly increase CBF in the affected hemisphere. nih.gov However, this effect is contingent on maintaining adequate systemic blood pressure, as an excessive reduction can lead to a decrease in CBF. nih.gov
Intra-arterial and intrathecal administration of this compound has also been shown to improve cerebral perfusion. ajnr.orgfrontiersin.org Studies using CT perfusion have quantified a significant increase in mean CBF in patients with vasospasm following subarachnoid hemorrhage who were treated with intra-arterial this compound. ajnr.org Similarly, intrathecal this compound has been associated with an increase in microvascular cerebral blood flow. frontiersin.orgbmj.com
Conversely, some research utilizing transcranial Doppler (TCD) has reported paradoxical findings. scispace.comnih.gov These studies have observed TCD waveform characteristics, such as elevated pulsatility indices, during this compound infusion that are suggestive of intracranial vasoconstriction, which is contrary to its known vasodilatory properties. scispace.comnih.gov
Table 3: Research Findings on this compound and Cerebral Blood Flow
| Study Focus | Administration Route | Key Finding | Citation |
|---|---|---|---|
| Hypertensive patients with internal carotid artery occlusion | Intravenous | Significantly increased CBF in the patient hemisphere. | nih.gov |
| Subarachnoid hemorrhage-induced vasospasm | Intra-arterial | Mean CBF increased by 41.3% in affected regions. | ajnr.org |
| Subarachnoid hemorrhage | Intrathecal | Increased microvascular CBF. | frontiersin.orgbmj.com |
| Acute stroke patients | Intravenous | Paradoxical TCD findings suggesting intracranial vasoconstriction. | scispace.comnih.gov |
Vasospasm Prevention Mechanisms
This compound is frequently employed in the prevention and treatment of cerebral vasospasm, a serious complication of aneurysmal subarachnoid hemorrhage (aSAH) that can lead to delayed cerebral ischemia. nih.govresearchgate.netproquest.com The primary mechanism underlying its efficacy in this context is its potent vasodilatory effect on cerebral arteries. ahajournals.org
Experimental and clinical evidence supports the concept that voltage-gated calcium channel antagonists like this compound can prevent cerebral vasospasm. ahajournals.org The local application of this compound appears to be particularly effective. nih.govahajournals.org this compound prolonged-release implants, which are placed in direct contact with cerebral vessels during surgery, have been shown to significantly reduce the incidence of cerebral vasospasm and delayed cerebral ischemia. nih.govresearchgate.net
Intrathecal administration, either intraventricularly or cisternally, is another method used to deliver this compound directly to the site of potential vasospasm. proquest.comnih.govnih.gov This route of administration has been associated with a significant and sustained reduction in mean cerebral blood flow velocity as measured by transcranial Doppler, indicative of vasodilation. nih.gov Retrospective studies have shown that intrathecal this compound can reduce the rate of delayed cerebral ischemia and improve long-term functional outcomes in patients with high-grade aSAH. proquest.comnih.gov
Pharmacokinetic Research and Disposition of Nicardipine
Absorption and Bioavailability Studies
Studies have investigated the rate and extent to which nicardipine is absorbed following administration and the fraction of the administered dose that reaches the systemic circulation.
Rate and Extent of Absorption
This compound is rapidly and completely absorbed from the gastrointestinal tract following oral administration as capsules. fda.govnih.govdrugs.comfda.gov Plasma levels can be detected as early as 20 minutes after an oral dose. fda.govnih.govfda.govfda.gov Maximal plasma concentrations are typically observed within 30 minutes to 2 hours, with a mean time to reach maximum concentration (Tmax) of 1 hour for immediate-release capsules. nih.govdrugs.comfda.govfda.gov For extended-release capsules, peak plasma concentrations are attained between 1 and 4 hours. drugs.com
First-Pass Metabolism and Bioavailability
Despite being completely absorbed, this compound undergoes extensive first-pass metabolism in the liver. fda.govnih.govdrugs.comfda.govfda.govdrugbank.comresearchgate.netbiomolther.orgnih.govnih.govjocpr.comtandfonline.com This significant pre-systemic elimination leads to relatively low systemic bioavailability following oral administration. fda.govnih.govdrugs.comfda.govfda.govresearchgate.netbiomolther.orgnih.govnih.gov The systemic bioavailability is approximately 35% following a 30 mg oral dose at steady state. fda.govnih.govdrugs.comfda.govfda.govdrugbank.combiomolther.org Extended-release capsules generally have slightly lower bioavailability than conventional capsules, except at the highest doses. fda.govdrugs.com Consumption of food before or at the same time as this compound administration has been shown to reduce its bioavailability. fda.govresearchgate.netnih.govnih.gov
Non-Linear Relationship with Dose due to Saturable Pre-systemic Elimination
The pharmacokinetics of this compound are nonlinear, primarily due to the saturable nature of its hepatic first-pass metabolism. fda.govnih.govfda.govbiomolther.orgnih.govbasicmedicalkey.comscribd.com As oral doses increase, there is a disproportionate increase in plasma levels. fda.govnih.govfda.gov This means that increasing the dose does not result in a directly proportional increase in the area under the plasma concentration-time curve (AUC) or maximum plasma concentration (Cmax). fda.govnih.govfda.govtandfonline.comresearchgate.net For instance, increasing the dose from 20 mg to 30 mg every 8 hours more than doubles the Cmax, and increasing from 20 mg to 40 mg every 8 hours increases Cmax by more than threefold. nih.gov A similar disproportionate increase is observed with AUC. fda.govnih.gov This saturable pre-systemic elimination contributes to the non-linear relationship between steady-state plasma levels and bioavailability with dose, particularly over the range of 10 to 40 mg three times daily. researchgate.netnih.govnih.govnih.gov
Here is a table summarizing typical absorption and bioavailability data for oral this compound:
| Parameter | Value (approximate) | Notes | Source |
| Absorption Extent (Oral) | Complete | Absorbed from the GI tract. | fda.govnih.govdrugs.comfda.govfda.govdrugbank.comjocpr.com |
| Time to Peak Plasma Conc. (IR) | 0.5 - 2 hours (mean 1 hr) | For immediate-release capsules. | nih.govdrugs.comfda.govfda.govmedicaldialogues.in |
| Time to Peak Plasma Conc. (SR) | 1 - 4 hours | For extended-release capsules. | fda.govdrugs.commedicaldialogues.in |
| Systemic Bioavailability | ~35% (for 30 mg dose) | Due to extensive first-pass metabolism. | fda.govnih.govdrugs.comfda.govfda.govdrugbank.combiomolther.orgmedicaldialogues.in |
| Effect of Food on Bioavailability | Reduced | When taken before or with a meal. | fda.govresearchgate.netnih.govnih.govnih.gov |
Distribution Studies
Research has also focused on how this compound is distributed throughout the body after reaching systemic circulation.
Volume of Distribution
This compound has a large apparent volume of distribution (Vd). tandfonline.commedscape.comnih.govnih.govebmconsult.com Reported values for Vd using a non-compartment model are approximately 8.3 L/kg. drugbank.commedscape.comnih.govebmconsult.comfda.gov this compound is highly protein bound in human plasma, with binding exceeding 95% over a wide concentration range. fda.govnih.govdrugbank.commedicaldialogues.inmedscape.comebmconsult.comfda.gov This high protein binding suggests that only a small fraction of the drug is unbound and available to distribute into tissues. scribd.comtandfonline.comtandfonline.come-lactation.com
Here is a table summarizing distribution parameters for this compound:
| Parameter | Value (approximate) | Notes | Source |
| Volume of Distribution | 8.3 L/kg | Apparent volume using non-compartment model. | drugbank.comtandfonline.commedscape.comnih.govnih.govebmconsult.comfda.gov |
| Protein Binding | >95% | Highly bound in human plasma. | fda.govnih.govdrugbank.commedicaldialogues.inmedscape.comebmconsult.comfda.gov |
Placental Transfer and Disposition in Breast Milk
Limited pharmacokinetic data suggest that intravenous this compound has a low placental transfer. tandfonline.comtandfonline.comeuropa.eue-lactancia.orgdoctorlib.org Studies in pre-eclamptic patients receiving intravenous this compound showed a median placental transfer ratio (umbilical cord plasma to maternal plasma) ranging from 0.15 to 0.17. e-lactancia.org The highest umbilical cord concentration observed was 18 ng/ml, which is considered subtherapeutic, suggesting a low risk of direct pharmacological effects on the fetus. tandfonline.come-lactancia.org While maternal this compound can transfer via passive diffusion, only the free fraction (approximately 2%) is thought to cross the placenta, as the majority is protein bound. tandfonline.comtandfonline.com Studies have not observed adverse fetal or neonatal outcomes attributable to this compound at the doses studied. tandfonline.comtandfonline.comdoctorlib.org
This compound and its metabolites are excreted into human milk, but at very low concentrations. e-lactation.comeuropa.eue-lactancia.org In studies, this compound levels in breast milk were undetectable in a large percentage of samples (82%). tandfonline.come-lactation.come-lactancia.org When detectable, concentrations ranged from 5.1 to 18.5 ng/ml during maternal intravenous dosages between 1 and 6.5 mg/hour. tandfonline.come-lactancia.org The maximum possible exposure of a neonate through breast milk has been calculated to be very low, representing an insignificant fraction of therapeutic dosages used in neonates. tandfonline.come-lactancia.org The low transfer into breast milk, combined with the low oral bioavailability of this compound, indicates that neonatal exposure during lactation is expected to be low. e-lactancia.org
Here is a table summarizing data on placental transfer and breast milk disposition:
| Parameter | Findings | Source |
| Placental Transfer | Low; Median umbilical cord/maternal plasma ratio 0.15-0.17. Highest fetal levels considered subtherapeutic. | tandfonline.comtandfonline.comeuropa.eue-lactancia.orgdoctorlib.org |
| Transfer into Breast Milk | Very low concentrations; Undetectable in 82% of samples. | tandfonline.come-lactation.comeuropa.eue-lactancia.org |
| Maximum Estimated Infant Exposure (Breast Milk) | < 300 ng/day or < 0.3 mcg daily | tandfonline.come-lactancia.org |
Accumulation in Ischemic Brain Regions
A particular physicochemical property of this compound is its almost complete protonation in an acidic environment. This characteristic facilitates its accumulation in ischemic brain regions, making it a potential candidate for treating cerebrovascular disorders associated with impaired brain perfusion. nih.gov Studies in rats following permanent occlusion of the middle cerebral artery have shown that the highest concentrations of [14C]this compound were found in the infarcted area. ahajournals.orgnih.gov this compound treatment in these rat models significantly reduced calcium accumulation in the middle cerebral artery territory by 60% compared to untreated rats 6 hours after arterial occlusion. ahajournals.orgnih.gov It also significantly reduced sodium and potassium shifts in the same region by 40% and 50%, respectively. ahajournals.orgnih.gov These findings suggest that this compound may protect brain tissues in focal cerebral infarction by directly reducing calcium entry into ischemic cells. ahajournals.orgnih.gov
Metabolism and Biotransformation Pathways
This compound is rapidly and extensively metabolized, primarily by the liver. drugbank.comnih.govresearchgate.net This extensive metabolism contributes to its rapid elimination from plasma. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8, CYP2D6)
The metabolism of this compound is predominantly mediated by the hepatic cytochrome P450 (CYP) enzyme system. fda.gov CYP3A4 is identified as the major contributor to this compound metabolism, with CYP2C8 and CYP2D6 also playing significant roles. fda.govpharm.or.jpresearchgate.netresearchgate.netnih.govnih.govcapes.gov.br Studies using human liver microsomes and recombinant human CYP enzymes have confirmed that oxidation and debenzylation are key metabolic pathways catalyzed by these enzymes. pharm.or.jpresearchgate.net While debenzylation can be catalyzed by essentially all CYPs examined, CYP2C8 and CYP3A4 were identified as the major catalysts for this process at lower substrate concentrations. pharm.or.jp
Formation of Metabolites (e.g., Pyridine (B92270) Analogue M-5)
This compound undergoes extensive biotransformation, resulting in the formation of various metabolites. nih.govresearchgate.net Both 1,4-dihydropyridine (B1200194) and pyridine metabolites have been detected in urine. researchgate.netnih.gov A significant metabolite is the pyridine analogue M-5. nih.govnih.gov The most abundant metabolite found in human urine is the glucuronide conjugate of the hydroxy form, which is produced through the oxidative cleavage of the N-methylbenzyl moiety and oxidation of the pyridine ring. europa.eu Following oral administration of a radiolabelled dose, parent compound comprises only a minor fraction of the circulating radioactivity, indicating rapid first-pass metabolism and significant metabolite formation. nih.gov
Elimination Studies
This compound and its metabolites are primarily eliminated through excretion in urine and feces. wikipedia.orgmedscape.com
Routes of Excretion (Urine and Bile)
Following an oral dose, approximately 60% of the administered radioactivity is recovered in the urine and about 35% in the feces. fda.govmims.com Most of the dose (over 90%) is recovered within 48 hours. fda.gov Less than 1% of unchanged this compound is typically detected in the urine after oral or intravenous administration. fda.goveuropa.eumims.com Studies with radioactive intravenous doses have shown similar recovery rates, with around 49% of radioactivity in urine and 43% in feces within 96 hours. europa.eu Biliary excretion is also involved in the elimination of this compound metabolites. drugbank.com
Plasma Half-Life and Clearance
This compound exhibits a multi-phasic elimination profile from plasma. Following intravenous infusion, plasma levels decline tri-exponentially. fda.gov The reported average terminal plasma half-life of this compound is approximately 8.6 hours. drugbank.comfda.govmims.com Other studies indicate a terminal elimination half-life of 11.8 hours after repeated oral administration. researchgate.netnih.gov For intravenous administration, the elimination profile consists of three phases with corresponding half-lives: an alpha half-life of 2.7 to 6.4 minutes, a beta half-life of 44.8 minutes to 1.5 hours, and a gamma half-life of 7.9 to 14.4 hours. europa.eufda.gov Total plasma clearance following intravenous infusion is reported as 0.4 L/hr·kg. drugbank.comfda.gov Clearance values after intravenous infusion are of the same order as hepatic blood flow. nih.gov
Here is a summary of key pharmacokinetic parameters:
| Parameter | Value(s) | Route of Administration | Source |
| Terminal Plasma Half-Life | 8.6 hours | Oral, IV | drugbank.comfda.govmims.com |
| Terminal Elimination Half-Life | 11.8 hours | Oral (repeated dosing) | researchgate.netnih.gov |
| Alpha Half-Life | 2.7 minutes, 6.4 minutes | IV | europa.eufda.gov |
| Beta Half-Life | 44.8 minutes, 1.5 hours | IV | europa.eufda.gov |
| Gamma Half-Life | 14.4 hours, 7.9 hours | IV | europa.eufda.gov |
| Total Plasma Clearance | 0.4 L/hr·kg | IV (infusion) | drugbank.comfda.gov |
| Unchanged drug in urine | <1% | Oral, IV | fda.goveuropa.eumims.com |
| Radioactivity in urine | ~60% (oral), ~49% (IV) | Oral, IV | fda.govnih.goveuropa.eumims.com |
| Radioactivity in feces | ~35% (oral), ~43% (IV) | Oral, IV | fda.goveuropa.eumims.com |
Preclinical and Translational Research on Nicardipine
In vitro Studies
In vitro research has been instrumental in dissecting the direct effects of nicardipine at the cellular and molecular levels. These studies have explored its impact on vascular smooth muscle cells, its modulation of various ion channels, its anti-neuroinflammatory properties, and its influence on cell viability, proliferation, and migration.
Effects on Vascular Smooth Muscle Cells
This compound primarily targets L-type calcium channels, which are abundant in vascular smooth muscle cells (VSMCs). ukaazpublications.comebiohippo.com By blocking the influx of calcium ions through these channels, this compound reduces the contractility of VSMCs, leading to relaxation and vasodilation. ukaazpublications.com Studies have shown that this compound's calcium antagonist activity is more pronounced in vascular smooth muscle compared to cardiac muscle, and specifically greater in coronary than in peripheral vascular smooth muscle. nih.gov This selective activity contributes to its efficacy as a vasodilator. ukaazpublications.com
Ion Channel Modulation in Cellular Models
Beyond its primary action on L-type calcium channels, this compound has been shown to interact with other ion channels and cellular targets. It has been reported to inhibit adenosine (B11128) A1, A2A, and A3 receptors at varying concentrations. caymanchem.com Furthermore, this compound has been shown to activate transient receptor potential A1 (TRPA1) channels, resulting in an increase in intracellular calcium. caymanchem.com In the context of viral entry, this compound, along with other calcium channel blockers, has been shown to block TPC2 channels, which are involved in the escape of certain viruses, such as EBOV and MERS, from endolysosomes. researchgate.net
Anti-Neuroinflammatory Effects on Microglial Cells
Research has indicated that this compound possesses anti-neuroinflammatory properties, particularly concerning microglial cells. Studies using murine BV-2 microglia have demonstrated that this compound significantly inhibits microglia-related neuroinflammatory responses. plos.orgnih.govexlibrisgroup.com This includes the inhibition of microglial cell migration induced by ATP. plos.orgnih.gov this compound has also been shown to suppress the expression and release of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in activated microglia. nih.govexlibrisgroup.comresearchgate.net These anti-inflammatory effects appear to be, at least in part, independent of its calcium channel blocking activity. plos.orgnih.gov this compound has also been found to reduce the activation of proinflammatory transcription factors NF-κB and AP-1 and inhibit LPS/IFN-γ-induced p38 and Akt activation in microglial cells. plos.orgnih.gov
Cell Viability, Proliferation, and Migration in Aortic Smooth Muscle Cells
Studies have investigated the effects of this compound on the viability, proliferation, and migration of aortic smooth muscle cells (ASMCs). Research suggests that this compound can reduce ASMC viability, proliferation, and migration. researchgate.net This effect is particularly relevant in the context of conditions like atherosclerosis and restenosis, where excessive VSMC proliferation and migration contribute to intimal hyperplasia. researchgate.netaging-us.com While some calcium channel blockers like nifedipine (B1678770) have been shown to inhibit VSMC dedifferentiation and proliferation by affecting calcium availability and signaling pathways like Akt, the specific detailed findings for this compound on ASMC viability, proliferation, and migration from the provided sources are limited to the general statement about its reduction of these processes. researchgate.netaging-us.comahajournals.orgahajournals.orgnih.gov
In vivo Animal Models
In vivo studies using various animal models have been crucial in evaluating the systemic effects of this compound and its impact on specific organ systems, particularly the cerebrovascular system. capes.gov.brgavinpublishers.com
Cerebrovascular Activity in Animal Models
Animal models have demonstrated the significant cerebrovascular activity of this compound. nih.govcapes.gov.br Its in vitro profile, showing greater activity in coronary and cerebral vascular smooth muscle, translates to decreased blood pressure and increased coronary blood flow in animal models. nih.govcapes.gov.br this compound has been shown to be effective in models of acute myocardial ischemia and hypertension in animals. nih.govcapes.gov.br Furthermore, studies in rats, gerbils, and baboons have indicated that this compound can reduce the extent of ischemia-induced cerebral neuronal death. nih.govcapes.gov.br Animal models have also been used to investigate the efficacy of different administration routes for this compound in treating cerebral vasospasm, with some studies suggesting a more effective and durable vasoactive response with intrathecal administration compared to intra-arterial routes. researchgate.net The physicochemical property of this compound, which allows for almost complete protonation in an acidic environment, may contribute to its accumulation in ischemic brain regions, making it a candidate for treating cerebrovascular disorders characterized by impaired brain perfusion. nih.govresearchgate.net
Neuroprotective Effects
Preclinical studies have indicated that this compound possesses neuroprotective properties in various models of brain injury. plos.orgnih.govnih.govnih.govnih.govnih.govnih.gov These effects are thought to be related to its influence on calcium channels and potentially other mechanisms, including anti-inflammatory actions. plos.orgnih.govnih.gov
Research in animal models has demonstrated that this compound can reduce the extent of damage following cerebral ischemia. In a study using cats subjected to middle cerebral artery occlusion, this compound administration significantly reduced the volume of ischemic brain tissue and the extent of edema in areas such as the cerebral cortex, internal capsule, and basal ganglia. nih.govahajournals.org Another study in rats with middle cerebral artery occlusion showed that this compound treatment significantly reduced calcium accumulation and electrolyte shifts (sodium and potassium) in the ischemic brain tissue. ahajournals.org The highest concentrations of [14C]this compound were found in the infarcted area in these rats. ahajournals.org
Studies utilizing magnetic resonance spectroscopy (MRS) have provided insights into the metabolic effects of this compound during cerebral ischemia. In cats with middle cerebral artery occlusion, this compound treatment helped preserve preischemic concentrations of high-energy phosphates and maintained low levels of inorganic phosphate (B84403) in the ischemic territory. nih.govahajournals.org This suggests that this compound may protect against ischemic damage by influencing cellular metabolic processes that support energy levels during reduced blood flow. nih.govahajournals.org However, it's worth noting that hyperglycemia can exacerbate ischemic brain damage and impair phosphorus metabolism, even with this compound treatment. nih.govresearchgate.net
Hypertension is a known risk factor for cerebrovascular damage and neurodegeneration. nih.govnih.govtandfonline.com Preclinical studies, particularly in spontaneously hypertensive rats (SHR), have investigated the ability of this compound to mitigate hypertension-induced brain damage. Long-term treatment with this compound in SHR has been shown to counter microanatomical changes occurring in the hypertensive brain. nih.govnih.govtandfonline.com This included increasing the number of neurons in certain brain regions like the frontal and occipital cortex and the CA1 field of the hippocampus, which are typically reduced in SHR compared to normotensive rats. nih.govnih.gov
Neuroinflammation mediated by activated microglia plays a significant role in neurodegenerative processes. plos.orgnih.govnih.gov Research using murine BV-2 microglia has shown that this compound can significantly inhibit microglia-related neuroinflammatory responses. plos.orgnih.govnih.gov this compound treatment inhibited microglial cell migration and reduced the release of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) induced by stimuli like LPS plus IFN-γ or peptidoglycan. plos.orgnih.govnih.govharvard.edu Furthermore, this compound was found to inhibit the activation of proinflammatory transcription factors NF-κB and AP-1, as well as the activation of p38 and Akt signaling pathways in microglial cells. plos.orgnih.gov In vivo studies in mice also demonstrated that this compound effectively attenuated microglial activation. plos.orgnih.gov These anti-neuroinflammatory effects of this compound may occur through mechanisms that are unlikely to be solely mediated by calcium channel blockade. plos.orgnih.gov
Studies in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) model is widely used to study hypertension and its effects on the brain. nih.govnih.govtandfonline.comnih.govfupress.netveteriankey.com Studies in SHR have provided valuable insights into the effects of this compound on hypertension-related cerebrovascular and neuronal changes. Long-term treatment with this compound in SHR significantly reduced systolic blood pressure and induced moderate vasodilation of both extracerebral and intracerebral arteries, contributing to the regulation of cerebrovascular resistance. nih.govcsic.es Beyond its antihypertensive effects, this compound treatment in SHR countered several microanatomical changes associated with hypertension, as detailed below. nih.govnih.govtandfonline.com
Impact on Brain Microanatomical Changes
Studies in SHR have specifically examined the impact of this compound on brain microanatomy. In control SHR, a reduction in the number of neurons was observed in areas such as the frontal and occipital cortex and the CA1 field of the hippocampus compared to normotensive Wistar-Kyoto (WKY) rats. nih.govnih.gov Additionally, hyperplasia and hypertrophy of glial fibrillary acidic protein (GFAP)-immunoreactive astrocytes were noted in the frontal and occipital cortex, as well as in the white and grey matter. nih.gov Treatment with this compound increased the number of neurons in the frontal and occipital cortex and the CA1 field of the hippocampus in SHR. nih.govnih.gov It also countered the hyperplasia and hypertrophy of GFAP-immunoreactive astrocytes. nih.gov Furthermore, this compound treatment increased phosphorylated neurofilament (P-NFP) immunoreactivity in the cerebral cortex and hippocampus of SHR, which is typically decreased in hypertensive animals. nih.gov These findings suggest that this compound can mitigate some of the structural damage occurring in the brain due to chronic hypertension. nih.govnih.govtandfonline.comnih.gov
Summary of this compound's Effects in SHR Brain Microanatomy
Hypoxia Protection Studies
Preclinical and translational research has investigated the potential of this compound to offer protection against hypoxic conditions in various physiological systems, including the brain, heart, and liver. These studies often explore the mechanisms underlying this compound's effects, such as its interaction with calcium channels and its influence on blood flow.
In studies focusing on the central nervous system, this compound has been evaluated for its antihypoxic activity. Using methods like hypobaric hypoxia and assessing alterations in the electrocorticogram during asphyxic anoxia, research in animal models has shown that this compound can improve both survival time and the recovery of impaired electrical signals. These findings suggest a potential for brain protection, possibly mediated through increased cerebral blood supply researchgate.net. Further preclinical studies utilizing in vitro and in vivo models have detailed the cerebrovascular activity of this compound researchgate.net. A characteristic property of this compound is its almost complete protonation in an acidic environment, which may facilitate its accumulation in ischemic brain regions, making it a candidate for treating cerebrovascular disorders characterized by impaired brain perfusion researchgate.net. Experimental studies have explored calcium blockers, including this compound, for their potential in reducing calcium influx into neuronal cells by blocking voltage-regulated ion channels, showing encouraging results in experimental settings nih.gov. A study in a rat model of transient forebrain ischemia demonstrated that this compound treatment, both pre- and post-ischemia, protected selectively vulnerable brain regions neurology.org. Higher doses (500 µg/kg IP) were found to be markedly more effective than lower doses (50 µg/kg) neurology.org. Ongoing research in this model also suggests a neurocytoprotective action when this compound treatment is deferred until after the ischemic event neurology.org.
However, it is important to note that while some studies highlight potential neuroprotective effects, others suggest complex interactions, particularly concerning pulmonary responses to hypoxia. Hypoxic pulmonary vasoconstriction (HPV) is a crucial physiological mechanism that helps prevent hypoxemia by reducing blood flow to poorly oxygenated areas of the lung nih.govnih.govjacc.org. Calcium plays a vital role in this process nih.govnih.gov. Calcium channel antagonists like this compound have the potential to interfere with HPV, which could increase intrapulmonary blood shunt and potentially worsen hypoxemia nih.govnih.gov. Studies in animal models have shown that this compound can depress the HPV response in a dose-dependent manner researchgate.net. For instance, infusions of this compound at 3 and 6 micrograms kg-1 min-1 in a canine model with low-level hypoxia resulted in a slight decrease in lobar blood flow, and the hypoxia-induced increase in pulmonary vascular resistance was not statistically significant researchgate.net.
Research has also investigated this compound's effects on myocardial protection under conditions related to hypoxia. A study using adult rat ventricular myocytes explored the direct effects of this compound on preserving heart cells during cold storage and subsequent exposure to hypoxic conditions. Cells stored in an acalcemic solution at 4°C for 24 hours, followed by 2 hours of hypoxia at 20°C and reoxygenation at 37°C, showed improved viability with this compound. The addition of this compound to both the storage and hypoxic solutions resulted in the highest percentage of viable cells (70.5%), compared to 38.0% viability in the absence of the drug nih.gov. When this compound was present in either the storage or hypoxic solution alone, viability percentages were 51.9% and 52.2%, respectively nih.gov. These results suggest a direct myocardial protective effect of this compound in hypothermic and acalcemic storage conditions, potentially through a mechanism independent of its typical calcium-channel blocking action nih.gov.
Studies on isolated perfused rat livers have examined microcirculatory changes and hepatocellular injury caused by hypoxia/reoxygenation and the effects of this compound. While 120 minutes of hypoxia alone caused only a slight increase in lactate (B86563) dehydrogenase (LDH) release and no significant changes in perfusion pressure or intrahepatic volumes, reoxygenation led to hepatocellular injury, a substantial increase in perfusion pressure, and an increase in extravascular volume nih.gov. Pretreatment with this compound attenuated the increase in LDH levels, perfusion pressure, and intrahepatic volumes after reoxygenation nih.gov. However, there was no difference in liver microcirculation during the 120 minutes of hypoxia nih.gov. This suggests a crucial role of Ca2+ influx in hypoxic/reoxygenation hepatocellular injury and indicates that this compound's cytoprotective effects in this context are unlikely due to a direct vasodilating effect on intrahepatic vasculature during hypoxia nih.gov.
Preclinical findings related to hypoxia protection are summarized in the table below, highlighting outcomes in different models:
| Model/Tissue | Condition | This compound Effect | Key Finding | Source |
| Rat Central Nervous System | Hypobaric hypoxia, Asphyxic anoxia | Improved survival time, improved electrocorticogram signal | Suggests brain protection possibly via increased cerebral blood supply. | researchgate.net |
| Rat Forebrain Ischemia Model | Transient forebrain ischemia | Protection of selectively vulnerable regions (higher doses more effective) | Demonstrates neurocytoprotective action, even with deferred treatment. | neurology.org |
| Canine Pulmonary Circulation | Low-level hypoxia | Dose-dependent depression of hypoxic pulmonary vasoconstriction (HPV) | This compound can modify the pulmonary vascular response to oxygen. | researchgate.net |
| Adult Rat Ventricular Myocytes | Cold storage + Hypoxia/Reoxygenation | Increased cell viability | Suggests direct myocardial protection, potentially independent of calcium channel blocking action. | nih.gov |
| Isolated Perfused Rat Liver | Hypoxia/Reoxygenation | Attenuated increase in LDH, perfusion pressure, and extravascular volume post-reoxygenation | Emphasizes role of Ca2+ influx in injury; cytoprotection not likely due to direct vasodilation during hypoxia. | nih.gov |
These preclinical and translational studies provide insights into the multifaceted effects of this compound in the context of hypoxia, demonstrating potential protective effects in certain tissues while also highlighting its interaction with physiological responses like hypoxic pulmonary vasoconstriction.
Clinical Efficacy and Therapeutic Applications Research
Hypertension Management
Nicardipine is an effective agent for lowering blood pressure in patients with hypertension. Clinical trials have demonstrated its ability to significantly reduce both systolic and diastolic blood pressure. nih.govnih.govresearchgate.net
| Study Type | Patient Population | Key Finding | Citation |
| Double-blind, parallel-group | Mild to moderate hypertension (n > 2000) | Lowered supine systolic BP by 10-15 mmHg and diastolic BP by 10 mmHg. | 2 |
| Double-blind, placebo-controlled | Elderly hypertension (n=31) | Significantly lowered mean blood pressure (186/99 to 150/83 mmHg) compared to placebo. | 1, 5 |
| Multicenter open study | Elderly hypertension (n=29,104) | Effective and well-tolerated in a large elderly cohort. | 1, 15 |
Treatment of Acute and Severe Hypertension
Intravenous this compound is effective for the immediate management of patients with severe hypertension, including hypertensive emergencies. oup.comresearchgate.net Studies have shown it can achieve gradual and smooth reductions in blood pressure. oup.com
Hypertensive Emergencies in Specific Settings
This compound is a preferred agent in the setting of neurological hypertensive emergencies and is indicated for elevated blood pressure after acute ischemic stroke or intracerebral hemorrhage. oup.comnih.gov It is also used in the management of hypertensive crises with acute pulmonary edema. researchgate.net Research indicates that injectable this compound is as effective as nitroprusside in treating hypertensive crisis with acute pulmonary oedema. researchgate.net
Postoperative Hypertension (e.g., after Aortic Coarctectomy, Cardiac Surgery)
Intravenous this compound has demonstrated efficacy and safety in controlling postoperative hypertension in both cardiac and noncardiac surgical patients. nih.govnih.gov In a double-blind, randomized study, a therapeutic response (≥ 15 percent reduction in BP from baseline) was achieved in 94 percent of patients treated with IV a this compound compared to 12 percent with placebo. nih.gov The magnitude of blood pressure reduction was similar in both cardiac and noncardiac postsurgical patients. nih.gov Studies comparing intravenous this compound with sodium nitroprusside in postoperative hypertension have shown both medications to be equally effective in reducing blood pressure. nih.gov However, intravenous this compound controlled hypertension more rapidly and required significantly fewer dose changes to achieve therapeutic blood pressure response compared to sodium nitroprusside in one study. nih.gov
| Study | Patient Population | Comparison | Key Findings | Citation |
| Double-blind, randomized, multicenter | Postoperative hypertension (cardiac and noncardiac surgery, n=122) | IV this compound vs. Placebo | 94% therapeutic response with this compound vs. 12% with placebo. BP reduction similar in both surgical groups. | 3 |
| Multicenter, prospective, randomized, open-label | Postoperative hypertension (cardiac and noncardiac surgery, n=139) | IV this compound vs. Sodium Nitroprusside | Both equally effective in reducing BP. This compound controlled BP more rapidly and required fewer dose changes. | 6 |
| Comparative effectiveness trial (CLUE) | Acute hypertension in ED with suspected EOD (n=141 subgroup) | IV this compound vs. IV Labetalol (B1674207) | This compound patients more likely to reach target SBP range within 30 mins. | 23, 28 |
Hypertension in Elderly Patients
This compound is considered an effective and well-tolerated drug in elderly patients with hypertension. nih.govnih.gov Clinical trials have shown that this compound can significantly lower blood pressure in this population. nih.govnih.gov
| Study Type | Patient Population | Mean Age (Years) | Key Finding | Citation |
| Double-blind, placebo-controlled | Elderly hypertension (n=31) | 84 | Significantly lowered mean blood pressure compared to placebo. | 1, 5 |
| Multicenter open study | Elderly hypertension (n=29,104) | 64 ± 12 | Effective and well-tolerated in a large cohort. | 1, 15 |
| Randomized, double-blind, 5-year follow-up | Elderly hypertensives (n=414) | ≥60 | Cardiovascular morbidity rates similar to diuretic (trichlormethiazide). | 14 |
Comparative Efficacy with Other Antihypertensive Agents
Studies have compared the efficacy of this compound with other antihypertensive agents. In the treatment of postoperative hypertension, this compound has been found to be as effective as sodium nitroprusside, with some studies suggesting a more rapid blood pressure control and fewer dose adjustments with this compound. nih.govresearchgate.net In the management of acute hypertension, including in emergency department settings, this compound has been compared to labetalol. bmj.comnih.gov The CLUE study, a randomized comparative effectiveness trial, demonstrated that patients treated with intravenous this compound were more likely to reach a physician-specified target systolic blood pressure range within 30 minutes than those treated with intravenous labetalol. bmj.comnih.govamegroups.org A systematic review also indicated comparable efficacy and safety for this compound and labetalol in hypertensive crises, with this compound potentially offering more predictable and consistent blood pressure control. nih.gov
Cerebrovascular Diseases
This compound exhibits cerebrovascular activity and has been investigated for use in conditions associated with cerebrovascular injury. nih.govtandfonline.com It is recommended for elevated blood pressure after acute ischemic stroke or intracerebral hemorrhage and has shown effectiveness in the prevention of stroke. nih.gov this compound's physico-chemical properties, such as almost complete protonation in an acidic environment, may allow its accumulation in ischemic brain regions, making it a candidate for treating cerebrovascular disorders characterized by impaired brain perfusion. nih.govtandfonline.com Clinical data on the use of this compound in cerebral ischemia and related disorders, such as subarachnoid hemorrhage and stroke, have been reviewed in studies. nih.govtandfonline.com While former studies did not show a clear advantage of this compound versus nimodipine (B1678889) in subarachnoid hemorrhage, a more recent approach using implants of this compound prolonged-release showed a decreased incidence of vasospasm, delayed ischemic deficits, and improved clinical outcome after severe subarachnoid hemorrhage. nih.govtandfonline.comukaazpublications.com this compound has also been investigated in patients with chronic cerebrovascular insufficiency, including cerebral ischemia, cerebral atherosclerosis associated with hypertension, transient ischemic attacks, and sequelae of cerebral infarction. nih.gov
| Cerebrovascular Condition | Research Findings | Citation |
| Elevated BP after acute ischemic stroke or intracerebral hemorrhage | Recommended for management. Effective in stroke prevention. | 21 |
| Subarachnoid Hemorrhage (SAH) | Investigated for preventing vasospasm and improving outcomes. Prolonged-release implants showed decreased vasospasm and improved outcome in severe SAH. | 9, 21, 22 |
| Chronic Cerebrovascular Insufficiency | Investigated in patients with cerebral ischemia, atherosclerosis, TIAs, and sequelae of infarction. | 4 |
| Vascular Dementia (VaD) | Increasing evidence suggests some benefit in VaD or mixed dementia. Investigated in approximately 6,000 patients with improvement in cognitive deterioration. | 9, 21 |
Cerebral Ischemia and Stroke
This compound's vasodilatory properties and its potential to accumulate in ischemic brain tissue have led to investigations into its use in cerebral ischemia and stroke. nih.govtandfonline.com Controlling blood pressure is a critical aspect of managing acute ischemic stroke and intracerebral hemorrhage, and this compound is recommended for elevated blood pressure in these settings. researchgate.netnih.gov
Preclinical studies have explored the potential neuroprotective effects of this compound in models of cerebral ischemia. A study in cats subjected to permanent unilateral occlusion of the middle cerebral artery investigated whether this compound could reduce ischemic brain damage. ahajournals.org The results suggested that this compound might protect against cerebral ischemic damage by influencing cellular metabolic processes to preserve high-energy phosphates during the ischemic period. ahajournals.org Cats treated with this compound showed a significant reduction in the extent of edema in certain brain regions compared to untreated controls. ahajournals.org
Clinical data on the use of this compound in cerebral ischemia and stroke have also been reviewed. Studies have included patients affected by cerebral ischemia and stroke, among other cerebrovascular disorders. nih.gov A pilot study of this compound for acute ischemic stroke explored its potential efficacy. nih.gov The study reported improvement in a graded neurological exam and functional outcomes in patients treated with this compound. nih.gov While the pilot study suggested potential efficacy, it also indicated that a larger controlled study was warranted to definitively determine this compound's effectiveness for acute cerebral infarct. nih.gov
This compound is also considered effective in the prevention of stroke. researchgate.netnih.gov
Data from studies on this compound in Cerebral Ischemia and Stroke:
| Study Type | Patient Population | Intervention | Key Findings | Citation |
| Preclinical (Cats) | Cats with permanent unilateral middle cerebral artery occlusion | This compound | Suggested protection against ischemic damage, reduced extent of edema | ahajournals.org |
| Pilot Clinical Trial | Patients with hemispheric cerebral infarction within 12 hours of onset | This compound | Improvement in graded neurological exam and functional outcomes; larger controlled study warranted | nih.gov |
| Review of Clinical Data | Patients affected by cerebral ischemia, stroke, and other cerebrovascular disorders | This compound | Reviewed clinical data on its use; considered effective in stroke prevention | nih.govresearchgate.netnih.gov |
Chronic Cerebrovascular Insufficiency
Chronic cerebrovascular insufficiency refers to conditions characterized by impaired blood flow to the brain over time, often associated with cerebral atherosclerosis and hypertension. nih.gov this compound, with its cerebrovascular activity and antihypertensive properties, has been investigated in this context. nih.govtandfonline.com
Clinical studies on this compound have included patients affected by chronic cerebrovascular insufficiency, encompassing conditions such as cerebral ischemia, cerebral atherosclerosis mainly associated with hypertension, transient ischemic attacks, and sequelae of cerebral infarction, thrombosis, or embolia. nih.gov Reviews of clinical data have detailed the evidence of this compound's cerebrovascular activity in preclinical and clinical studies. nih.govtandfonline.com The ability of this compound to accumulate in ischemic brain regions due to its physicochemical properties makes it a candidate for treating cerebrovascular disorders with impaired brain perfusion. nih.govtandfonline.com
Hypertension-Related Cerebrovascular Disorders
Hypertension is a major risk factor for various cerebrovascular disorders, including stroke, intracerebral hemorrhage, and hypertensive encephalopathy. nih.govnih.gov this compound is a potent antihypertensive agent and is used in the treatment of hypertension, particularly in acute and severe cases. ukaazpublications.comwikipedia.orgpatsnap.com Its effectiveness in controlling blood pressure is relevant to the management and prevention of hypertension-related cerebrovascular complications. nih.govnih.gov
Clinical studies have evaluated this compound in patients with hypertension-related cerebrovascular disorders. These studies have included patients with conditions such as cerebral atherosclerosis mainly associated with hypertension and hypertensive encephalopathy. nih.gov this compound is recommended for elevated blood pressure after acute ischemic stroke or intracerebral hemorrhage. researchgate.netnih.gov The control of blood pressure with antihypertensive drugs like this compound is considered a highly efficient method for lowering the incidence of cerebrovascular diseases. researchgate.net
Cognitive Impairment of Vascular Origin
Vascular cognitive impairment (VCI) and vascular dementia (VaD) are increasingly recognized as significant causes of cognitive decline, particularly in the elderly, and are often linked to cerebrovascular disease. tandfonline.comresearchgate.net Given its effects on cerebral circulation and its use in cerebrovascular disorders, this compound has been investigated for its potential in treating cognitive impairment of vascular origin. researchgate.nettandfonline.comresearchgate.netnih.gov
Studies have focused on the treatment of cognitive deterioration of vascular origin with this compound. In this setting, this compound has been investigated in a large number of patients. researchgate.netnih.govtandfonline.comresearchgate.netnih.gov One review indicated that this compound had been investigated in approximately 6,000 patients with VCI or mixed degenerative and vascular dementia, showing improvement of cognitive deterioration in more than 60% of treated patients. researchgate.netnih.govtandfonline.comresearchgate.net
A phase IV study analyzing the efficacy of a retarded action formulation of this compound in patients diagnosed with vascular-type dementia (Hachinski > 6) reported statistically significant improvements in both daily activity (Montorio scale) and cognitive function (SPMSQ test) after six months of treatment. nih.govimrpress.com A substantial percentage of patients who started the study in a seriously deteriorated cognitive condition showed improvement. nih.govimrpress.com
The antihypertensive activity of this compound, combined with observed effectiveness in the cognitive domain, suggests its potential reconsideration in the treatment of cognitive impairment of vascular origin and for reducing the risk of recurrent stroke in high-risk patients. researchgate.netnih.govtandfonline.comresearchgate.net
Data from studies on this compound in Cognitive Impairment of Vascular Origin:
| Study Type | Patient Population | Intervention | Key Findings | Citation |
| Review of Studies | Approximately 6,000 patients with VCI or mixed dementia | This compound | Improvement of cognitive deterioration in >60% of patients | researchgate.netnih.govtandfonline.comresearchgate.net |
| Phase IV Clinical Trial | 5,593 evaluated patients with vascular-type dementia (Hachinski > 6) | This compound retard (40 mg/day/6 months) | Statistically significant improvement in daily activity (Montorio) and cognitive function (SPMSQ) after 6 months; improvement in severely deteriorated patients | nih.govimrpress.com |
Angina Pectoris
This compound has demonstrated efficacy in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle ukaazpublications.com. Its vasodilatory effects help to increase myocardial oxygen supply and decrease myocardial oxygen demand, which can alleviate anginal symptoms ukaazpublications.com. This compound is indicated for the treatment of chronic stable angina pectoris and Prinzmetal's variant angina drugbank.com.
Stable Angina
Research has investigated the effectiveness of this compound in patients with chronic stable angina pectoris ebiohippo.comarchivestsc.comnih.govtandfonline.com. Studies have compared this compound to placebo and other antianginal medications like propranolol (B1214883) and nifedipine (B1678770) archivestsc.comnih.govdoi.orgahajournals.orgpsu.edu.
A placebo-controlled study involving normotensive patients with chronic stable angina pectoris found that this compound demonstrated antianginal and anti-ischemic efficacy archivestsc.com. This was linked to a decrease in myocardial oxygen requirements and a probable increase in coronary blood flow archivestsc.com. Exercise testing in this study showed improvements in parameters such as time to 1 mm ST segment depression, time to onset of angina pectoris, and maximal exercise time archivestsc.com.
Another double-blind, placebo-controlled, randomized, repeated cross-over study evaluated the efficacy of this compound over one year in patients with chronic stable angina pectoris nih.gov. The study reported that patients receiving this compound had significantly fewer anginal attacks and decreased nitroglycerin consumption compared to the placebo group nih.gov. This compound also increased treadmill time, time to onset of angina, and time to one mm ST segment depression, and these benefits were sustained after six months of continuous treatment nih.gov.
Comparative studies have also been conducted. A double-blind crossover trial comparing this compound and propranolol in patients with stable angina pectoris found no significant differences between the treatments regarding exercise duration, exercise time without angina, and time to 1 mm ST depression doi.org. However, the study suggested greater efficiency of the heart on this compound based on the ST segment depression/rate pressure product ratio doi.org.
Prinzmetal's Angina
This compound is also used in the treatment of Prinzmetal's variant angina drugbank.com. This type of angina is caused by spasms of the coronary arteries. Calcium channel blockers like this compound are effective in relaxing coronary arteries and preventing these spasms ukaazpublications.commims.com.
Other Potential Therapeutic Applications
Beyond angina and hypertension, research has explored other potential therapeutic applications for this compound.
Tocolytic Applications
Calcium channel blockers, including nifedipine and this compound, have been investigated for their potential use as tocolytic agents to inhibit uterine contractions in preterm labor nih.govviamedica.pl. While nifedipine appears to be more commonly studied and used for this purpose nih.govviamedica.plelsevier.es, the mechanism of action of calcium channel blockade in relaxing smooth muscle suggests a potential role for this compound as well ukaazpublications.com. Some studies have included this compound when evaluating calcium channel blockers for tocolysis viamedica.pl. Recent guidelines have recommended nifedipine for acute and maintenance tocolytic therapy in women with a high likelihood of preterm birth under certain conditions bvsalud.orgwho.int.
Blood Pressure Fluctuations During Surgery
Intravenous this compound has been studied for its efficacy in controlling blood pressure fluctuations during surgical procedures nih.govresearchgate.netsnacc.orgapicareonline.comscielo.org.co. Postoperative hypertension is a common issue, and rapid and effective blood pressure control is often necessary nih.gov.
A double-blind, randomized, multicenter study compared intravenous this compound with placebo for controlling postoperative hypertension in cardiac and noncardiac surgical patients nih.gov. The study found that a therapeutic response (at least 15% reduction in blood pressure from baseline) was achieved in 94% of patients treated with intravenous this compound compared to 12% with placebo nih.gov. The mean response time for this compound was approximately 11.5 minutes nih.gov. Hemodynamic evaluations showed that intravenous this compound significantly decreased mean arterial pressure and systemic vascular resistance while increasing cardiac index nih.gov.
Research also indicates that intravenous this compound can be effective in managing perioperative hypertension, sometimes showing comparable or superior efficacy to other agents like nitroglycerin or labetalol researchgate.netsnacc.org. It has been noted for providing stable dose-response effects researchgate.net. Studies have investigated its use in specific surgical contexts, such as neurosurgery, where maintaining stable blood pressure is crucial snacc.org.
Hypertensive Crisis of Pregnancy
This compound has been utilized and studied for the management of severe hypertension during pregnancy, including hypertensive crisis nih.govresearchgate.netnih.govviamedica.pljst.go.jp. Hypertensive disorders in pregnancy, such as pre-eclampsia, are significant causes of maternal and neonatal morbidity and require urgent blood pressure control nih.govresearchgate.netviamedica.pl.
A large case-series study on the use of this compound for severe antepartum hypertension in pregnancy found that it could effectively and safely treat this condition, with a high success rate in achieving target blood pressure nih.gov. Within two hours of treatment, 77.4% of women in this study achieved successful blood pressure control nih.gov.
Studies have compared intravenous this compound to other antihypertensive agents like labetalol for treating severe hypertension in pregnancy researchgate.net. While some studies suggest comparable efficacy, others indicate that this compound may lead to a significantly greater decrease in systolic and diastolic blood pressure researchgate.net. Intravenous this compound has been shown to rapidly lower severe peripartum hypertension viamedica.pl. It effectively reduces blood pressure through selective afterload reduction, which can trigger an increase in cardiac output without significantly affecting uteroplacental or fetal perfusion nih.gov.
Data from a study on the management of severe hypertension in pregnancy with intravenous this compound shows the time to reach target blood pressure based on initial systolic blood pressure levels:
| Initial SBP (mmHg) | Time to Target BP (minutes) |
| 160–179 | 15.23 ± 10.10 |
| ≥ 180 | 28.75 ± 17.75 |
This indicates that while effective in both categories, achieving target blood pressure may take slightly longer in cases of more severe initial hypertension.
Another study focusing on postpartum women with pregnancy-induced hypertension after cesarean section found that intravenous this compound effectively controlled blood pressure jst.go.jp. The required dose of this compound was found to be greater in cases of preeclampsia compared to gestational hypertension jst.go.jp.
Adverse Effects and Safety Profile Research
Mechanisms of Common Adverse Effects
The adverse effects of nicardipine are predominantly linked to its primary pharmacological action as a potent vasodilator. wikipedia.orgnih.gov By inhibiting the influx of calcium ions into vascular smooth muscle cells, this compound causes relaxation of these muscles, leading to a cascade of physiological responses. patsnap.comdrugbank.comyoutube.com
The dilation of peripheral arteries and arterioles is the direct cause of several common side effects. wikipedia.org This relaxation of blood vessels leads to a decrease in systemic vascular resistance. patsnap.com
Flushing and Headache: The widening of cutaneous blood vessels results in increased blood flow to the skin, causing a sensation of warmth and a reddened appearance known as flushing. nih.gov Vasodilation of cerebral arteries is believed to be the underlying mechanism for headaches associated with this compound use. nih.govnih.gov
Peripheral Edema: The reduction in peripheral arteriolar resistance can lead to an increase in hydrostatic pressure within the capillaries. This pressure shift can cause fluid to move from the intravascular space into the interstitial tissue, resulting in peripheral edema, most commonly observed in the lower extremities. wikipedia.orgnih.gov
Dizziness: Dizziness is often a consequence of the drop in systemic blood pressure resulting from peripheral vasodilation. wikipedia.orgnih.gov
A frequent cardiovascular response to this compound administration is reflex tachycardia, an increase in heart rate. wikipedia.org This is primarily a compensatory mechanism. droracle.aiyoutube.com The vasodilation induced by this compound leads to a decrease in blood pressure. droracle.ai This drop is detected by baroreceptors in the circulatory system, which in turn trigger a reflex activation of the sympathetic nervous system to maintain adequate cardiac output and tissue perfusion. droracle.aidroracle.ai This sympathetic stimulation leads to an increased heart rate. droracle.ai
While the baroreflex is the main driver, some studies suggest it may not be the sole mechanism. nih.gov Research in conscious sinoaortic-denervated dogs demonstrated that this compound still induced a significant increase in heart rate and plasma catecholamine levels, suggesting a possible direct action on central cardiovascular mechanisms that contributes to sympathetic activation. nih.gov
As a potent arterial vasodilator, this compound's primary therapeutic effect is the lowering of blood pressure; however, an excessive response can lead to hypotension. wikipedia.orgnih.gov Symptomatic hypotension can occur, particularly during initial administration or dose titration. drugs.com This effect is a direct extension of its mechanism of action—the relaxation of vascular smooth muscle leading to a reduction in peripheral resistance. drugs.comnorthwestern.edu In some instances, a profound drop in blood pressure can compromise cerebral perfusion, leading to syncope (fainting). wikipedia.org While reported more with similar calcium channel blockers, syncope can occur if the hypotensive effect is severe. nih.gov
Although this compound is used to treat angina pectoris, some patients have paradoxically experienced an increase in angina. nih.govdrugs.com The precise mechanisms are not definitively established but are thought to involve two main pathways:
Increased Myocardial Oxygen Demand: The reflex tachycardia that often accompanies this compound-induced vasodilation increases the heart rate. drugs.com A faster heart rate raises the oxygen demand of the myocardium. In patients with underlying coronary artery disease who cannot sufficiently increase coronary blood flow to meet this demand, ischemia can worsen, leading to increased angina. drugs.com
Decreased Myocardial Perfusion: The drop in systemic blood pressure, particularly diastolic pressure, can reduce the pressure gradient that drives coronary artery perfusion, which primarily occurs during diastole. drugs.com This reduction may compromise blood flow to the heart muscle. pediatriconcall.com While this compound has not been associated with "coronary steal"—the diversion of blood from ischemic to non-ischemic areas—the combination of increased oxygen demand and decreased perfusion pressure can upset the myocardial oxygen supply-demand balance. drugs.com
Organ-Specific Safety Considerations
The liver is the principal site for the metabolism of this compound. drugs.comfda.gov The drug undergoes extensive first-pass metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system. youtube.comdrugs.com This extensive hepatic processing is central to its safety profile concerning the liver.
In patients with impaired liver function, such as those with severe liver disease or cirrhosis, the metabolism of this compound is significantly reduced. drugs.com This can lead to a substantial increase in its plasma concentration and a prolonged elimination half-life. Studies in patients with severe liver disease have shown a fourfold increase in the area under the curve (AUC) and a half-life prolonged to 19 hours. drugs.com One study noted that intravenous this compound could increase the hepatic venous pressure gradient in patients with cirrhosis. fda.gov
While generally considered to have a good safety profile regarding the liver, this compound therapy has been associated with a low rate of transient elevations in serum aminotransferase levels. nih.gov Clinically apparent, severe liver injury with jaundice is considered rare. nih.gov However, there have been isolated reports of more significant hepatic events. One case described marked serum enzyme elevations without jaundice following the use of intravenous this compound. nih.gov Another case report detailed an instance of this compound-induced acute hepatitis in an intensive care unit patient, where liver enzymes rose after administration and trended down after the drug was discontinued. nih.gov
Table 1: Summary of Research Findings on this compound-Induced Liver Injury
| Finding | Patient Population | Reported Outcome | Source |
|---|---|---|---|
| Elevated Plasma Levels & Prolonged Half-Life | Patients with severe liver disease | Fourfold increase in AUC, half-life prolonged to 19 hours | drugs.com |
| Transient Serum Enzyme Elevations | General patient population | Low rate of occurrence | nih.gov |
| Marked Serum Enzyme Elevations | Single case report (IV use) | Elevated enzymes without jaundice | nih.gov |
| Acute Hepatitis | Single case report (ICU patient) | Elevated liver enzymes that resolved upon discontinuation | nih.gov |
Renal Function
This compound's effect on renal function has been a subject of clinical investigation, particularly in hypertensive patients with pre-existing renal impairment. A one-year study involving 26 elderly hypertensive patients (over 60 years of age) with various types of renal dysfunction investigated the effects of this compound monotherapy. nih.gov The study included individuals with diabetic nephropathy, parenchymal renal diseases, and hypertensive nephropathy. This compound was found to be effective in reducing blood pressure across all patient groups. nih.gov However, slight elevations in serum creatinine (B1669602) and blood urea (B33335) nitrogen were observed in some patients whose pretreatment serum creatinine levels were above 2 mg/dl. nih.gov It was not definitively determined if this was a direct result of the medication or a consequence of the reduction in blood pressure. nih.gov Importantly, serum sodium, potassium, total cholesterol, and blood glucose levels remained unchanged during the treatment. nih.gov These findings suggest that this compound can be used with relative safety in elderly hypertensive patients with renal dysfunction. nih.gov
In a multicenter, randomized, open-label clinical trial known as CLUE (Evaluation of IV Cardene and Labetalol (B1674207) Use in the Emergency Department), the safety and efficacy of intravenous this compound were compared to labetalol for managing acute hypertension in patients with renal dysfunction (creatinine clearance < 75 mL/min). nih.gov The subgroup analysis of 104 patients with renal dysfunction showed that those treated with this compound were more likely to achieve their target systolic blood pressure range within 30 minutes compared to those receiving labetalol (92% vs. 78%). nih.gov Furthermore, patients in the this compound group required rescue medication less frequently than the labetalol group (17% vs. 27%). nih.gov During the 30-minute active study period, no adverse events related to either treatment were reported. nih.gov
A study investigating the acute and one-week effects of oral this compound in both normotensive volunteers and patients with mild to moderate essential hypertension found that this compound exhibited natriuretic effects. semanticscholar.org In the hypertensive group, this was primarily achieved by an increase in the glomerular filtration rate (GFR). semanticscholar.org
Below is a data table summarizing the key findings from the CLUE trial subgroup analysis.
| Feature | This compound Group | Labetalol Group | P-value |
| Patients achieving target SBP within 30 mins | 92% | 78% | 0.046 |
| Patients requiring rescue medication | 17% | 27% | 0.020 |
Cardiac Function
This compound's primary mechanism of action involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, with a greater selectivity for vascular smooth muscle. drugs.com This leads to vasodilation and a reduction in afterload. Hemodynamic studies in patients with coronary artery disease and normal or moderately abnormal left ventricular function have demonstrated that intravenous this compound can lead to significant increases in ejection fraction and cardiac output. drugs.com This is often accompanied by no significant change or a small decrease in left ventricular end-diastolic pressure (LVEDP). drugs.com While this compound has been shown to increase coronary blood flow, there is no conclusive evidence that this property contributes to its effectiveness in stable angina. drugs.com
In vitro studies and some patient cases have indicated that this compound possesses a negative inotropic effect, meaning it can decrease the force of myocardial contraction. fda.gov Therefore, caution is advised when administering the drug to patients with congestive heart failure, particularly when used in combination with a beta-blocker. drugs.comfda.gov Electrophysiological studies have generally shown no detrimental effects on the cardiac conduction system. drugs.com Intravenous administration during these studies resulted in an increased heart rate and a minor prolongation of the corrected QT interval, while sinus node recovery times and SA conduction times were unaffected. drugs.com
A systematic review of 11 studies evaluated the therapeutic and safety outcomes of intracoronary this compound in patients with coronary artery disease, particularly in preventing the "no-reflow" phenomenon during percutaneous coronary intervention (PCI). nih.gov The results indicated that intracoronary this compound significantly increases coronary blood flow and can help prevent this complication. nih.gov Complete restoration of TIMI 3 flow (normal coronary flow) was observed in 98.6% of patients who received intracoronary this compound. nih.gov
The table below summarizes the hemodynamic effects of intravenous this compound in patients with coronary artery disease.
| Hemodynamic Parameter | Effect of Intravenous this compound |
| Ejection Fraction | Significant Increase |
| Cardiac Output | Significant Increase |
| Left Ventricular End-Diastolic Pressure (LVEDP) | No significant change or small decrease |
| Systemic Vascular Resistance | Significant Decrease |
| Heart Rate | No change or reflex increase |
Safety in Specific Patient Populations
Pediatric Patients
The use of this compound in pediatric patients, while not formally established by the FDA, has been investigated in various clinical settings, particularly for hypertensive emergencies and postoperative hypertension. fda.govpediatriconcall.com Research suggests that intravenous this compound is a safe and effective agent for controlling hypertension in children with various underlying medical conditions. researchgate.net
A retrospective review of 68 children who received this compound for blood pressure management after cardiac operations found the drug to be well-tolerated, irrespective of the child's age or the specific cardiac pathology. nih.gov The study, which divided patients into infants younger than 6 months and those older than 6 months, reported no major adverse events following this compound administration. nih.gov Although 13% of the children experienced clinically significant hypotension that required dose adjustment, there were no statistically significant differences between the two age groups. nih.gov
Another study focusing on neonates and young infants recovering from cardiac surgery also concluded that this compound can be safely used as a first-line antihypertensive in this vulnerable population. nih.gov This study compared this compound to sodium nitroprusside and found no adverse events related to the antihypertensive therapy in either group. nih.gov
In the context of hypertensive emergencies in children aged from 1 month to 18 years, this compound has been shown to be effective in rapidly reducing blood pressure. researchgate.net One of the noted adverse effects in some studies is superficial thrombophlebitis when the drug is administered through a peripheral intravenous line, leading to the recommendation of central line administration when possible. researchgate.net
Geriatric Patients
Pharmacokinetic studies have shown that the steady-state pharmacokinetics of this compound in elderly hypertensive patients (65 years and older) are similar to those in younger healthy adults. fda.gov Clinical trials have demonstrated the efficacy and tolerability of this compound in the elderly population for the management of hypertension.
A double-blind, placebo-controlled trial in France involving 31 elderly patients with a mean age of 84 years found that this compound effectively lowered blood pressure without causing orthostatic hypotension or changes in heart rate. nih.gov A larger French multicenter open study with 29,104 elderly hypertensive patients (mean age 64 ± 12 years) further supported these findings, showing that this compound is both effective and well-tolerated in this demographic. nih.gov
Another multicenter trial evaluated the antihypertensive effect of this compound in 89 ambulatory elderly patients (over 65 years). nih.gov The study found that 76% of patients receiving this compound responded to the treatment, compared to 55% in the placebo group. nih.gov A small, transient increase in heart rate was observed, but blood pressure did not significantly decrease upon standing, indicating a low risk of orthostatic hypotension. nih.gov Adverse reactions were reported in 8% of the this compound group and 3% of the placebo group. nih.gov
Patients with Hepatic Cirrhosis
This compound is extensively metabolized by the liver, and its plasma levels are consequently influenced by changes in hepatic function. drugs.com In patients with severe liver disease, such as hepatic cirrhosis confirmed by liver biopsy or the presence of endoscopically-confirmed esophageal varices, the plasma concentrations of this compound are significantly higher than in individuals with normal liver function. drugs.com
Following a 20 mg twice-daily oral dose at steady-state, the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be 1.8-fold and 4-fold higher, respectively, in patients with hepatic cirrhosis. drugs.com The terminal half-life of the drug was also prolonged to 19 hours in this patient group. drugs.com One study noted that intravenous this compound administered at high doses (5 mg/20 min) increased the hepatic venous pressure gradient by 4 mmHg in cirrhotic patients, indicating a need for caution in patients with portal hypertension. fda.gov Due to this altered pharmacokinetic profile, it is recommended to consider lower dosages and monitor the patient's response closely when using this compound in individuals with hepatic impairment. fda.govpediatriconcall.com
Pregnant and Lactating Individuals
The use of this compound during pregnancy is reserved for situations where the potential benefit justifies the potential risk to the fetus, as there are no adequate and well-controlled studies in pregnant women. drugs.commotherfigure.com Animal reproduction studies have shown adverse effects on the fetus. drugs.com In rats, while there was no evidence of embryolethality or teratogenicity, issues such as dystocia, reduced birth weight, and decreased neonatal survival were observed. motherfigure.com In rabbits, an embryocidal effect was seen at high doses. motherfigure.com There have been reports of transient fetal heart rate decelerations, as well as neonatal hypotension and acidosis in humans. drugs.com The U.S. FDA has assigned it a former pregnancy category C. drugs.com
Regarding lactation, this compound is excreted into human milk in small amounts. fda.govdrugs.com Studies have shown that the amounts ingested by a breastfed infant are minimal and not expected to cause adverse effects. motherfigure.comnih.gov In two studies involving a total of 18 infants exposed to this compound through breast milk, the calculated daily infant dose was less than 0.3 mcg, and no adverse events were observed. fda.govdrugs.com Another study with 17 women who received a continuous infusion of this compound postpartum found a median breast milk this compound concentration of 4.7 mcg/L. nih.gov Despite the low levels in breast milk, some authorities recommend that women who wish to breastfeed should not be given the drug. fda.gov
Thrombophlebitis with Intravenous Administration
Thrombophlebitis, an inflammation of the vein associated with a blood clot, is a frequently observed complication with the intravenous administration of this compound. nih.gov Research indicates that this adverse effect is multifactorial, with contributing factors including the drug's concentration, the duration of the infusion, and the specific characteristics of the patient population. nih.govresearchgate.net
Detailed Research Findings
Studies have consistently identified the concentration of the this compound solution as a primary determinant of phlebitis risk. An in-vitro analysis revealed that as the concentration of the this compound solution increases to 130 µg/mL or higher, there is a corresponding gradual decline in the pH of the solution to below 4.3. nih.gov This increased acidity is a likely contributor to the irritation of the vascular endothelium, precipitating an inflammatory response that can lead to phlebitis.
A retrospective analysis of acute stroke patients treated with intravenous this compound demonstrated a significant association between the maximum drug concentration and the incidence of phlebitis. nih.gov In this study, a maximum this compound concentration exceeding 130 µg/mL was identified as the sole statistically significant independent risk factor for the development of phlebitis in a multivariate logistic regression analysis. nih.gov
Further research has substantiated the impact of concentration on phlebitis rates. A study involving 300 patients was conducted to compare the incidence of phlebitis before and after the implementation of a protocol to dilute the maximum intravenous this compound concentration to below 130 µg/mL. nih.gov The results, as detailed in the table below, showed a significant reduction in the incidence of phlebitis in the group that received the more diluted solution. nih.gov
The duration of the infusion is another critical factor. One study noted that local thrombophlebitis tended to occur after approximately 14 hours of infusion. nih.gov Subsequent observations in the same study indicated that changing the infusion site after 12 hours prevented further occurrences of thrombophlebitis. nih.gov Another retrospective observational study found that an infusion duration of longer than 22.7 hours was a significant risk factor for this compound-related phlebitis. researchgate.netresearchgate.net
Other contributing factors identified in various studies include a higher maximum flow rate of this compound, dilution with normal saline, and injection into paralyzed limbs. nih.gov Additionally, a retrospective study identified lower serum albumin levels (≤3.3 g/dL) and a faster infusion rate (≥4.1 mg/hr) as being significantly associated with an increased risk of phlebitis. researchgate.netresearchgate.net The underlying mechanism of this compound-induced vascular injury is thought to involve autophagy, a process of cellular self-degradation. nih.gov Studies using human microvascular endothelial cells have shown that this compound can decrease cell viability in a dose-dependent manner and that this process is associated with the induction of autophagy. nih.gov
The incidence of this compound-related phlebitis has been reported with some variability across different studies and patient populations. For instance, in a study of 358 acute stroke patients, 12.6% of patients who received intravenous this compound developed phlebitis. nih.gov Another study reported an incidence of 19.7%. researchgate.net A retrospective study focusing on patients in a hypertensive emergency observed that this compound infusion-related phlebitis occurred in 25.7% of peripheral intravenous catheters. researchgate.netjst.go.jp A separate investigation involving acute phase stroke patients reported a phlebitis occurrence of 41.3%. nii.ac.jp In a study on preeclampsia patients, the incidence of phlebitis was 42% in a high-concentration group, which was significantly reduced to 20% in a low-concentration group. nih.gov
| Group | Number of Patients | Maximum this compound Concentration (µg/mL, Median) | Incidence of Phlebitis |
|---|---|---|---|
| Pre-Proposition | 138 | 130.4 | 30% (42/138) |
| Post-Proposition | 162 | 76.9 | 9.9% (16/162) |
Advanced Research Methodologies and Future Directions
Systematic Reviews and Meta-Analyses
Systematic reviews and meta-analyses have been instrumental in synthesizing the evidence base for nicardipine's use across various clinical scenarios. These comprehensive studies pool data from multiple individual trials to provide a more robust estimate of treatment effects and safety.
A key area of focus has been the management of hypertensive crises. A systematic review of 10 studies comparing intravenous this compound to labetalol (B1674207) for acute hypertension found that while both drugs demonstrated comparable efficacy and safety, this compound appeared to offer more predictable and consistent blood pressure control. nih.govcreighton.edu This is particularly relevant in situations requiring precise blood pressure management to prevent end-organ damage. nih.govcreighton.edu
In the context of acute heart failure syndrome with hypertension, one observational study compared this compound to nitroglycerin. jst.go.jp The findings suggested that this compound may be more effective, demonstrating a shorter time to optimal blood pressure control and a reduced need for additional antihypertensive agents. jst.go.jp Another comparison with sodium nitroprusside in hypertensive emergencies with acute pulmonary edema found both drugs to be effective in lowering blood pressure, with this compound also significantly decreasing noradrenaline levels. researchgate.net
For patients with aneurysmal subarachnoid hemorrhage, meta-analyses have evaluated the role of this compound in preventing delayed cerebral ischemia. One such analysis, which included seven studies and 775 patients, found that this compound prolonged-release implants significantly reduced the risk of cerebral vasospasm and delayed cerebral ischemia. nih.gov However, a significant impact on functional outcomes was not observed, suggesting the need for further research into complementary therapeutic strategies. nih.gov Another meta-analysis focusing on these implants also concluded that they decrease the incidence of delayed cerebral ischemia, with a non-significant trend towards improved functional outcomes. nih.gov
The table below summarizes the findings of a meta-analysis on the effectiveness of this compound prolonged-release implants in patients with subarachnoid hemorrhage. nih.gov
Efficacy of this compound Prolonged-Release Implants in Subarachnoid Hemorrhage
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value |
|---|---|---|---|
| Cerebral Vasospasm | 0.38 | 0.23 - 0.61 | < 0.0001 |
| Delayed Cerebral Ischemia (DCI) | 0.33 | 0.18 - 0.58 | 0.0002 |
| Delayed Ischemic Neurologic Deficit (DIND) | 0.68 | 0.33 - 1.39 | 0.29 |
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for optimizing drug therapy by characterizing the relationship between drug dosage, concentration in the body, and the resulting physiological effect. For this compound, these models help in understanding its dose-concentration-response relationship, which is vital for effective blood pressure management.
The pharmacokinetics of this compound are known to be influenced by its extensive metabolism in the liver, primarily by the CYP3A4 enzyme. youtube.com This can lead to variability in drug exposure among individuals. PK/PD modeling allows for the integration of these factors to predict patient-specific responses and to develop more individualized dosing regimens.
Research has focused on developing population PK/PD models for intravenous this compound. These models aim to describe the effect of an intravenous bolus dose on mean arterial blood pressure, particularly in specific patient populations such as those undergoing cardiovascular surgery. By identifying covariates that contribute to variability in drug response, these models can help in planning multiple-dose trials and defining drug labeling more accurately.
Genomic and Proteomic Studies in Pharmacogenomics
The fields of genomics and proteomics hold the potential to personalize this compound therapy by identifying genetic and protein biomarkers that predict a patient's response to the drug. However, research specifically focused on this compound in this area is currently limited.
Pharmacogenomic studies in hypertension have generally focused on broader classes of antihypertensive drugs. For calcium channel blockers, research has investigated genetic polymorphisms in genes encoding drug-metabolizing enzymes like CYP3A4 and CYP3A5, as these are involved in the metabolism of many drugs in this class. nih.govmdpi.comjohnshopkins.edu Variations in these genes can lead to inter-individual differences in drug metabolism, potentially affecting efficacy and the risk of adverse effects. nih.gov For example, studies on amlodipine, another dihydropyridine (B1217469) calcium channel blocker, have suggested that CYP3A4 genotypes may influence blood pressure response. johnshopkins.edunih.gov While this compound is also a substrate for CYP3A4, specific studies linking polymorphisms in this gene to this compound response are not yet prominent in the literature. youtube.com
Similarly, proteomic studies in hypertension have aimed to identify protein profiles associated with the disease and response to therapy. mdpi.comnih.gov These studies provide insights into the broader pathophysiological mechanisms of hypertension but have not yet yielded specific biomarkers for this compound efficacy. The application of these advanced methodologies to this compound represents a significant future research direction that could lead to more precise and effective use of this medication.
Studies on Novel Drug Delivery Systems
To improve the therapeutic profile of this compound, research has been conducted on novel drug delivery systems designed to provide sustained and targeted drug release. These systems aim to enhance efficacy, reduce dosing frequency, and minimize side effects.
Prolonged-Release Implants
A significant area of investigation for novel drug delivery of this compound is the development of prolonged-release implants, particularly for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). nih.govnih.govahajournals.orgresearchgate.net These implants are designed to be placed directly at the site of the aneurysm during surgical clipping, allowing for localized and sustained delivery of this compound to the cerebral vasculature. nih.gov
Meta-analyses of studies on this compound prolonged-release implants have shown promising results. One such analysis found that these implants significantly reduce the incidence of cerebral vasospasm and delayed cerebral ischemia in patients with aSAH. nih.gov Another meta-analysis confirmed these findings, showing a decreased incidence of delayed cerebral ischemia with the use of these implants. nih.gov A systematic review and meta-analysis of seven studies involving 799 patients also concluded that this compound prolonged-release implants are effective in reducing the incidence of cerebral vasospasm. ahajournals.org
The table below presents pooled data from a meta-analysis on the impact of this compound prolonged-release implants on key outcomes in patients with subarachnoid hemorrhage. ahajournals.org
Outcomes with this compound Prolonged-Release Implants in Subarachnoid Hemorrhage
| Outcome | This compound Arm (n=460) | Standard of Care Arm (n=329) | Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value |
|---|---|---|---|---|---|
| Cerebral Vasospasm | 0.29 | 0.18 - 0.47 | <0.00001 | ||
| Delayed Cerebral Infarction (DCI) | 0.33 | 0.18 - 0.58 | 0.0002 |
Granule Formulations for Oral Administration
Oral granule formulations of this compound hydrochloride have been developed as a novel alternative to conventional tablets and capsules. ijsrtjournal.com These formulations are engineered to provide controlled and sustained release of the drug, with the aim of improving bioavailability, prolonging the duration of action, and enhancing patient compliance. ijsrtjournal.comijsrtjournal.com
Preclinical studies in hypertensive models have shown that controlled-release this compound granules can produce a consistent and significant reduction in both systolic and diastolic blood pressure. ijsrtjournal.comijsrtjournal.com Pharmacokinetic analyses have indicated an extended duration of action compared to standard immediate-release formulations. ijsrtjournal.com These findings suggest that granule formulations could offer a patient-friendly approach for the long-term management of hypertension. ijsrtjournal.com Further clinical investigations are needed to validate the efficacy and safety of these formulations in human populations. ijsrtjournal.com
Sustained-release formulations, including those with a combination of standard and sustained-release components, have also been evaluated. nih.gov One study of a novel formulation with 25% standard and 75% sustained-release this compound demonstrated effective blood pressure reduction over a 12-hour dosing interval. nih.gov
Comparative Effectiveness Research
Comparative effectiveness research plays a crucial role in informing clinical decisions by directly comparing the benefits and harms of different treatment options. For this compound, such research has primarily focused on its use in the management of hypertensive emergencies, comparing it to other commonly used intravenous antihypertensive agents.
A randomized clinical trial, the CLUE study, directly compared the efficacy of intravenous this compound and labetalol for the management of acute hypertension in the emergency department. nih.govnih.govescholarship.org The study found that patients treated with this compound were more likely to reach their target systolic blood pressure within 30 minutes compared to those who received labetalol. nih.govnih.govescholarship.org This suggests that this compound may offer more rapid and precise blood pressure control in this critical setting. nih.govnih.govescholarship.org A subsequent analysis of patients with renal dysfunction from the CLUE database also found that this compound was more effective than labetalol in achieving target blood pressure in this subgroup. researchgate.net
Another study compared the efficacy and safety of this compound versus clevidipine (B1669171) for blood pressure control in hypertensive crises. nih.govphysiciansweekly.com This retrospective cohort study found no difference between the two agents for initial blood pressure control at one hour. nih.govphysiciansweekly.com However, this compound was associated with more sustained systolic blood pressure control at 2-6 hours and a lower risk of rebound hypertension. nih.govphysiciansweekly.com
The table below summarizes the key findings from the CLUE trial comparing this compound and labetalol in acute hypertension management. nih.gov
Comparative Efficacy of this compound vs. Labetalol in Acute Hypertension (CLUE Trial)
| Outcome | This compound (n=110) | Labetalol (n=116) | p-value |
|---|---|---|---|
| Patients reaching target SBP within 30 mins | 91.7% | 82.5% | 0.039 |
| Patients with 5 or 6 BP measures in target range | 47.3% | 32.8% | 0.026 |
Long-Term Efficacy and Safety Studies
The sustained effects of this compound have been substantiated through various long-term studies, primarily focusing on its application in managing hypertension and stable angina. These investigations provide critical insights into the compound's enduring efficacy and safety profile over extended periods of treatment.
In the realm of hypertension management, a notable 12-month study evaluating oral this compound in patients with uncomplicated essential hypertension demonstrated consistent blood pressure control. The study initiated patients on a fixed dosage, which was subsequently adjusted to achieve a target diastolic blood pressure below 95 mm Hg. Results indicated a significant reduction in both supine and standing blood pressure at six weeks, a level of control that was maintained throughout the year-long trial. Another comprehensive study extended the evaluation period to two years and similarly found a sustained antihypertensive effect. In this long-term trial, supine systolic and diastolic blood pressures were considerably reduced from baseline measurements, with a notable clinical success rate for this compound as a monotherapy. nih.gov
Long-term investigations into this compound's role in treating stable angina pectoris have also yielded positive results. A 12-month open study assessed the safety and efficacy of this compound in patients with stable angina. nih.gov The findings revealed a consistent and significant reduction in the weekly angina attack rate over the course of the study. nih.gov Furthermore, exercise tolerance tests conducted at 6 and 12 months showed a significant increase in exercise duration, with fewer patients needing to stop the test due to angina. nih.gov Another year-long trial focusing on chronic stable angina corroborated these findings, demonstrating that this compound significantly reduced the number of anginal episodes and improved exercise parameters. nih.gov A subsequent double-blind phase of this study confirmed that patients continuing on this compound maintained significantly greater exercise time and time to the onset of angina compared to those who were switched to a placebo. nih.gov
These long-term studies also provide valuable data on the safety and tolerability of this compound. Adverse experiences were most frequently reported during the initial phase of treatment and were often related to the vasodilatory effects of the drug, such as peripheral edema and headaches. nih.govnih.gov The incidence of these side effects was generally dose-related. nih.gov Importantly, in a two-year study, no patients withdrew due to adverse experiences during the second year of treatment, suggesting good long-term tolerability. nih.gov Laboratory tests and electrocardiograms conducted serially throughout these long-term studies showed no consistent, clinically significant adverse changes. nih.govnih.gov
Table 1: Summary of Long-Term Efficacy Studies of this compound
| Study Focus | Duration | Key Efficacy Findings | Reference |
|---|---|---|---|
| Essential Hypertension | 12 months | Sustained reduction in supine and standing blood pressure. | nih.gov |
| Essential Hypertension | 2 years | Sustained antihypertensive effect with a mean reduction of supine blood pressure from 170/105 mm Hg to 145/87 mm Hg. | nih.gov |
| Stable Angina Pectoris | 12 months | Consistent reduction in angina attack rate and increased exercise tolerance. | nih.gov |
| Chronic Stable Angina | 1 year | Significant reduction in anginal episodes and improved exercise parameters. | nih.gov |
Neuroimaging and Spectroscopy Studies
The effects of this compound on cerebral hemodynamics and metabolism have been extensively investigated using advanced neuroimaging and spectroscopic techniques. These methodologies provide a window into the physiological and biochemical impacts of the drug on the brain, particularly in the context of cerebrovascular diseases.
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS): Studies utilizing MRI and phosphorus-31 MRS have explored the neuroprotective potential of this compound in cerebral ischemia. In an animal model of stroke, this compound administered before or after the occlusion of the middle cerebral artery significantly reduced the extent of brain edema in the cerebral cortex, internal capsule, and basal ganglia, as visualized by T2-weighted MRI. nih.govnih.gov Concurrently, phosphorus-31 MRS revealed that this compound helped preserve high-energy phosphates, such as adenosine (B11128) triphosphate (ATP), and maintained the ratio of inorganic phosphate (B84403) to phosphocreatine (B42189) during the ischemic period. nih.gov This suggests that this compound's protective mechanism involves the preservation of cellular metabolic processes in the face of reduced blood flow. nih.govnih.gov
Positron Emission Tomography (PET): PET studies have been employed to directly measure the effects of this compound on cerebral blood flow (CBF). In hypertensive patients with internal carotid artery occlusion, intravenous administration of this compound was shown to significantly increase CBF in the hemisphere with a patent artery, while the CBF in the occluded hemisphere remained unchanged. nih.gov However, the study also indicated that an excessive reduction in blood pressure could potentially lead to a decrease in CBF in hemispheres with compromised blood flow, highlighting the importance of careful blood pressure management in these patients. nih.gov
Transcranial Doppler (TCD) Ultrasound: TCD ultrasound is a non-invasive technique used to measure the velocity of blood flow in the major cerebral arteries. It has been instrumental in evaluating this compound's efficacy in treating cerebral vasospasm, a common and serious complication of aneurysmal subarachnoid hemorrhage. A randomized trial demonstrated that high-dose intravenous this compound significantly reduced the incidence of high mean flow velocities in the middle cerebral artery, as measured by TCD, compared to a placebo. nih.gov This finding suggests that this compound effectively reduces the delayed cerebral arterial narrowing associated with vasospasm. nih.gov Another study focusing on the intraventricular administration of this compound for cerebral vasospasm also reported a significant and sustained reduction in mean cerebral blood flow velocity in the middle and anterior cerebral arteries. nih.gov
Diffuse Correlation Spectroscopy (DCS): More recent research has utilized DCS, a non-invasive optical modality, to investigate the microvascular CBF response to intrathecal this compound in patients with subarachnoid hemorrhage. This technique revealed that while on average, CBF increased after administration, the response was varied among patients. medlineplus.gov Interestingly, the nature of the acute microvascular CBF response was found to be associated with the later development of delayed cerebral ischemia, suggesting that DCS could be a valuable tool for monitoring treatment efficacy. medlineplus.gov
Table 2: Neuroimaging and Spectroscopy Studies of this compound
| Technique | Area of Investigation | Key Findings | Reference |
|---|---|---|---|
| MRI/MRS | Ischemic Brain Injury | Reduced brain edema and preserved high-energy phosphates. | nih.govnih.gov |
| PET | Cerebral Blood Flow | Increased CBF in non-occluded hemispheres of hypertensive patients. | nih.gov |
| TCD | Cerebral Vasospasm | Reduced incidence and severity of delayed cerebral arterial narrowing. | nih.gov |
| TCD | Cerebral Vasospasm | Significant and sustained reduction in mean cerebral blood flow velocity. | nih.gov |
| DCS | Microvascular CBF | Heterogeneous CBF response to intrathecal this compound, associated with DCI risk. | medlineplus.gov |
Investigation of this compound in New Therapeutic Areas
Beyond its established use in hypertension and angina, ongoing research is exploring the therapeutic potential of this compound in a variety of other medical conditions. These investigations are leveraging the drug's mechanism of action as a calcium channel blocker to address pathologies in oncology, nephrology, and neuroinflammation.
Oncology: Emerging preclinical evidence suggests a potential role for this compound in cancer therapy. L-type calcium channels, the primary target of this compound, have been found to be frequently altered in various cancer types, and their expression can correlate with poor prognosis in breast cancer. nih.gov In vitro studies have shown that this compound can inhibit the migration and colony formation of breast cancer cells. nih.gov The proposed mechanism involves the regulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis. nih.gov Furthermore, in the context of prostate cancer, this compound has been identified as a putative inhibitor of the embryonic ectoderm development (EED) protein. nih.gov This action appears to destabilize other key proteins involved in chemoresistance. As a monotherapy, this compound was found to inhibit the skeletal growth of chemoresistant prostate cancer tumors in animal models. nih.gov When used in combination with the chemotherapy drug docetaxel, this compound demonstrated a synergistic effect, enhancing the anticancer efficacy of the conventional treatment. nih.gov
Renal Protection: The potential for calcium channel blockers to exert beneficial effects on the kidneys has been a subject of increasing interest. Studies in hypertensive patients with chronic renal insufficiency have shown that treatment with this compound can lead to an improvement in indices of renal function. nih.gov In animal models of hypertension, long-term administration of this compound was found to counteract hypertension-dependent morphological changes in the kidney. nih.gov Specifically, it reduced vascular alterations, such as hypertrophy of the tunica media, and lessened signs of glomerulosclerosis. nih.gov These structural improvements were accompanied by functional benefits, including a reduction in albuminuria and an increase in urinary sodium excretion. nih.gov
Neuroinflammation and Neuroprotection: this compound's therapeutic window is also being extended to neuroinflammatory and neurodegenerative conditions. Research has demonstrated that this compound can significantly inhibit neuroinflammatory responses mediated by microglial cells, the primary immune cells of the central nervous system. nih.gov In cell culture studies, this compound was shown to inhibit microglial cell migration and the release of pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov This anti-neuroinflammatory effect was also observed in vivo. nih.gov These findings suggest that this compound could be a candidate for therapeutic development in inflammation-related neurodegenerative diseases. nih.gov In the context of aneurysmal subarachnoid hemorrhage, while nimodipine (B1678889) has been the standard of care, this compound is being investigated as an alternative with a potentially better pharmacokinetic profile for providing neuroprotection against vasospasm and delayed cerebral ischemia. nih.gov
Interventional Cardiology and Organ Preservation: In the field of interventional cardiology, this compound is being explored for its utility in preventing and reversing vasoconstriction associated with procedures like rotational atherectomy and coronary artery bypass grafting. nih.gov Its potent arteriolar vasodilatory effect, with minimal impact on cardiac contractility or heart rate, makes it a favorable option for managing the "no-reflow" phenomenon that can occur after such interventions. hmpgloballearningnetwork.com There is also research into the use of this compound for myocardial protection during cardiac surgery. nih.gov Additionally, in the context of organ transplantation, particularly in liver transplant recipients, long-term use of this compound has been shown to be safe and effective for managing post-transplant hypertension. nih.gov
Table 3: Investigational Therapeutic Areas for this compound
| Therapeutic Area | Investigational Use | Key Research Findings | Reference |
|---|---|---|---|
| Oncology | Breast and Prostate Cancer | Inhibits cancer cell migration and colony formation; enhances efficacy of chemotherapy. | nih.govnih.gov |
| Renal Protection | Hypertensive Nephropathy | Improves renal function indices and counteracts hypertension-induced kidney damage. | nih.govnih.gov |
| Neuroinflammation | Neurodegenerative Diseases | Inhibits microglial activation and the release of pro-inflammatory mediators. | nih.gov |
| Interventional Cardiology | Procedural Vasoconstriction | Effective in preventing and reversing "no-reflow" phenomenon. | nih.govhmpgloballearningnetwork.com |
| Organ Transplantation | Post-transplant Hypertension | Safe and effective for long-term blood pressure control in liver transplant recipients. | nih.gov |
Q & A
Basic Research Questions
Q. How to design a clinical trial evaluating Nicardipine’s antihypertensive efficacy while addressing common methodological pitfalls?
- Methodological Answer :
- Blinding and Measurement Protocols : Ensure blood pressure measurements are standardized across time points (e.g., pre-dose, 20-minute intervals post-dose) to minimize variability. Use automated devices to reduce observer bias .
- Sample Size Justification : Calculate sample size using power analysis (e.g., G*Power) based on expected effect sizes from prior studies (e.g., MAP reduction of 15–20 mmHg with this compound in hypertensive emergencies) .
- Ethical Compliance : Obtain IRB approval and document informed consent processes, particularly for vulnerable populations (e.g., pregnant individuals in preeclampsia trials) .
Q. What statistical methods resolve inconsistencies in this compound trial data, such as discrepancies between reported and analyzed sample sizes?
- Methodological Answer :
- Transparency in Attrition : Clearly report exclusion criteria (e.g., protocol deviations, adverse events) and use intention-to-treat (ITT) analysis to retain all randomized participants, even if data are incomplete .
- Normality Testing : Apply Shapiro-Wilk or Kolmogorov-Smirnov tests to confirm data distribution before selecting parametric vs. non-parametric tests (e.g., paired t-tests for normally distributed MAP changes) .
Q. How to validate this compound’s safety profile in preclinical studies using in vitro models?
- Methodological Answer :
- MTT Assays : Determine the maximal safe dose (e.g., 4.85 μmol/L for pancreatic cancer cells) by incubating cells with this compound for 24–72 hours and measuring viability via absorbance .
- Apoptosis Quantification : Use flow cytometry with Annexin V/PI staining to compare apoptosis rates between treatment groups (e.g., 32.27% vs. 50.5% in pemetrexed-resistant cells) .
Advanced Research Questions
Q. What methodologies assess this compound’s role in reversing chemoresistance in cancer cells, and how are conflicting data reconciled?
- Methodological Answer :
- Dose-Response Synergy : Combine this compound with chemotherapeutics (e.g., pemetrexed) and calculate combination indices (CI) using the Chou-Talalay method to distinguish additive vs. synergistic effects .
- Mechanistic Validation : Perform calcium flux assays (e.g., Fura-2 AM staining) to confirm this compound’s blockade of Ca²⁺ influx, which may reverse drug efflux mechanisms in resistant cells .
Q. How to model this compound’s release kinetics in bilayer tablets, and which parameters optimize formulation efficacy?
- Methodological Answer :
- Release Kinetics Analysis : Fit dissolution data to zero-order (constant release), Higuchi (diffusion-controlled), or Korsmeyer-Peppas models (e.g., n-value >0.89 indicates super case-II transport) .
- Formulation Optimization : Use factorial design (e.g., 3² factorial) to test variables like polymer ratios (e.g., HPMC K4M) and floating lag time for gastric retention .
Q. What experimental frameworks elucidate this compound’s off-target effects using multi-omics approaches?
- Methodological Answer :
- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes (e.g., ABC transporters, apoptosis regulators) in this compound-treated vs. control cells .
- Proteomic Validation : Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to quantify protein expression changes, prioritizing hits with fold-changes >2 and p<0.05 .
Q. How to design mechanistic studies on this compound’s calcium channel blocking using ex vivo vascular models?
- Methodological Answer :
- Tissue Preparation : Isolate rabbit aortic rings and pre-contract with KCl (e.g., 128 mM) to depolarize membranes, then measure relaxation via force transducers .
- Pharmacological Antagonism : Co-administer this compound with Y-26763 (K⁺ channel opener) to assess hyperpolarization-dependent vs. calcium-blockade effects on histamine-induced contractions .
Data Contradiction and Resolution Strategies
- Example Conflict : Discrepancies in IC₅₀ values between parental and drug-resistant cell lines (e.g., no difference vs. significant difference when combined with pemetrexed) .
- Resolution : Replicate experiments with larger sample sizes (n≥6) and use ANOVA with post-hoc Tukey tests to confirm subgroup differences.
- Example Conflict : Inconsistent pharmacokinetic parameters across formulation studies (e.g., floating vs. immediate-release tablets) .
- Resolution : Standardize dissolution media (e.g., pH 1.2 for gastric conditions) and validate bio-relevant methods (e.g., USP Apparatus II at 50 rpm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
